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  • Product: 3-(2-Oxo-1,2-dihydroquinolin-3-yl)propanoic acid
  • CAS: 37618-03-4

Core Science & Biosynthesis

Foundational

Probing the Bioactivity of the 2-Oxo-Quinoline Scaffold: A Mechanistic Deep Dive into 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic Acid and Its Derivatives

For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract The quinolin-2-one scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds wit...

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Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolin-2-one scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This technical guide focuses on the mechanistic underpinnings of 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid and its derivatives. While the parent compound serves as a versatile synthetic intermediate, it is the strategic functionalization of this core that unlocks potent and specific biological activities. This document will synthesize the current understanding of how these modifications translate into defined mechanisms of action, with a particular focus on the well-documented role of N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide derivatives as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR). We will explore the causality behind experimental designs, present self-validating protocols, and provide a forward-looking perspective on harnessing this chemical scaffold for future therapeutic development.

The 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic Acid Core: A Foundation for Diverse Bioactivity

The core structure, 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid, is a foundational building block in the synthesis of more complex molecules.[1][2][3] Its inherent chemical properties, including the presence of a carboxylic acid group and a reactive quinolinone ring system, make it amenable to a variety of chemical modifications.[4] While the specific mechanism of action for the unsubstituted parent compound is not extensively characterized in the public domain, its derivatives have shown significant promise in oncology and antimicrobial research.[5][6]

Mechanism of Action Spotlight: N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide Derivatives as EGFR Inhibitors

Recent research has brought to light a series of N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide derivatives with potent anti-cancer properties.[4][5][7][8] The primary mechanism of action for these compounds has been identified as the inhibition of the Epidermal Growth Factor Receptor (EGFR), a key player in various cancers.

The EGFR Signaling Pathway: A Critical Target in Oncology

The EGFR signaling cascade is a pivotal pathway that governs cell growth, proliferation, and survival. Its dysregulation, often through mutation or overexpression, is a hallmark of many cancers, making it a prime target for therapeutic intervention.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation EGF EGF (Ligand) EGF->EGFR Inhibitor Quinoline Derivative Inhibitor->EGFR

Caption: EGFR Signaling Pathway and Point of Inhibition.

Molecular Interactions and Binding Mode

Molecular docking studies have provided valuable insights into the binding of these quinoline derivatives to the EGFR kinase domain.[4][7][8] One particularly potent derivative, designated as compound 9e in the literature, demonstrated a strong binding affinity.[5][7][8] The proposed binding mode involves the formation of hydrogen bonds with key amino acid residues within the ATP-binding pocket of EGFR, specifically with Met 769.[4][7][8] This interaction is crucial for stabilizing the compound within the active site and preventing the binding of ATP, thereby inhibiting the kinase activity of the receptor.

Cellular Effects: Cytotoxicity and Cell Cycle Arrest

The inhibition of EGFR by these derivatives translates into significant cytotoxic effects against cancer cell lines, such as the MCF-7 breast cancer cell line.[5][7][8] The IC50 values for the most potent compounds are in the low micromolar to nanomolar range, comparable to established EGFR inhibitors like Erlotinib.[5][7][8] Further investigation into the cellular consequences of EGFR inhibition by related quinolone derivatives has revealed an arrest of the cell cycle at the G2/M phase, ultimately leading to apoptosis.[9]

Antimicrobial Potential of the Quinoline Scaffold

Interestingly, modifications to a related scaffold, 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acid, have been shown to confer moderate broad-spectrum antimicrobial activity.[6] This suggests that the quinoline core can be tailored to target different biological systems. The mechanism of action for these antimicrobial derivatives is likely distinct from EGFR inhibition and may involve processes common to quinolone antibiotics, such as interference with DNA replication or cell wall synthesis.[10]

Experimental Protocols for Mechanistic Validation

To rigorously assess the mechanism of action of novel 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid derivatives, a multi-faceted experimental approach is essential.

In Vitro EGFR Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of EGFR.

Principle: A luminescent kinase assay can be used to quantify the amount of ATP remaining in solution following a kinase reaction. Inhibition of EGFR will result in a higher luminescence signal, as less ATP is consumed.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Dilute recombinant human EGFR to the desired concentration in kinase buffer.

    • Prepare a substrate solution (e.g., a poly(Glu, Tyr) peptide) and ATP in kinase buffer.

  • Assay Plate Setup:

    • Add the test compound at various concentrations to the wells of a 384-well plate.

    • Include a positive control (e.g., Erlotinib) and a negative control (DMSO vehicle).

  • Kinase Reaction:

    • Add the EGFR enzyme to each well and incubate briefly.

    • Initiate the kinase reaction by adding the ATP/substrate mixture.

    • Incubate at room temperature for the specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and measure the remaining ATP using a commercial luminescent ATP detection reagent according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Start Start Prep Prepare Reagents (Compound, Enzyme, Substrate, ATP) Start->Prep Plate Dispense Compound and Controls into Assay Plate Prep->Plate AddEnzyme Add EGFR Enzyme Plate->AddEnzyme Incubate1 Incubate AddEnzyme->Incubate1 AddATP Add ATP/Substrate Mix Incubate1->AddATP Incubate2 Incubate (Kinase Reaction) AddATP->Incubate2 Detect Add Detection Reagent (Luminescence) Incubate2->Detect Read Read Plate Detect->Read Analyze Analyze Data (Calculate % Inhibition, IC50) Read->Analyze End End Analyze->End

Caption: Workflow for an In Vitro EGFR Kinase Inhibition Assay.

Cell-Based Proliferation Assay

This assay assesses the cytotoxic effect of the compounds on cancer cells.

Principle: A colorimetric or fluorometric assay (e.g., MTT or resazurin) can be used to measure the metabolic activity of viable cells. A decrease in signal indicates reduced cell proliferation or cell death.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compound.

    • Include a positive control (e.g., Doxorubicin) and a negative control (DMSO vehicle).

  • Incubation:

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • Viability Assessment:

    • Add the viability reagent (e.g., MTT) to each well and incubate until a color change is observed.

    • Solubilize the formazan crystals (for MTT) and measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value from the dose-response curve.

Data Summary

Compound/DerivativeTargetBioactivityIC50Cell Line
N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide (e.g., compound 9e)EGFRCytotoxicity, EGFR Inhibition1.32 µM (cytotoxicity), 16.89 nM (EGFR inhibition)MCF-7
Erlotinib (Reference)EGFREGFR Inhibition29.8 nMN/A
Doxorubicin (Reference)Topoisomerase IICytotoxicity1.21 µMMCF-7
3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acidUnknownAntimicrobialModerate activityVarious microbes

Future Directions and Conclusion

The 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid scaffold represents a fertile ground for the development of novel therapeutic agents. The demonstrated success of its derivatives as potent EGFR inhibitors underscores the potential of this chemical class in oncology. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the core structure to optimize potency and selectivity for EGFR and to explore other potential kinase targets.

  • Mechanism of Action of Antimicrobial Derivatives: Elucidating the specific molecular targets and pathways affected by the antimicrobial quinoline derivatives.

  • Pharmacokinetic Profiling: Evaluating the drug-like properties of the most promising compounds to assess their potential for in vivo efficacy.

References

  • El Rayes, S. M., Ali, I. A. I., Fathalla, W., et al. (2024). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. ACS Omega. [Link]

  • Semantic Scholar. (n.d.). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2015). Synthesis and the antimicrobial activity of 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acids. Retrieved from [Link]

  • ACS Publications. (2024). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. Retrieved from [Link]

  • NextSDS. (n.d.). 3-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)propanoic acid. Retrieved from [Link]

  • NextSDS. (n.d.). 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid. Retrieved from [Link]

  • Lown, J. W. (1983). The mechanism of action of quinone antibiotics. Molecular and Cellular Biochemistry, 55(1), 17-40. [Link]

  • Frontiers in Pharmacology. (2018). Exploring the Mechanism of Flavonoids Through Systematic Bioinformatics Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Retrieved from [Link]

Sources

Exploratory

Structural Properties and Characterization of 3-(2-Oxo-1,2-dihydroquinolin-3-yl)propanoic Acid

Executive Summary As a privileged scaffold in medicinal chemistry, 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid (CAS 37618-03-4) serves as a critical intermediate for the development of advanced therapeutics. Belongi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a privileged scaffold in medicinal chemistry, 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid (CAS 37618-03-4) serves as a critical intermediate for the development of advanced therapeutics. Belonging to the carbostyril (2-quinolone) family, this molecule combines a rigid, hydrogen-bonding heterocyclic core with a flexible, functionalizable propanoic acid side chain. Commercially available as a high-purity building block , it has garnered significant attention in the synthesis of antipsychotics (e.g., aripiprazole analogs), antimalarials, and targeted kinase inhibitors .

This technical guide provides an in-depth analysis of its molecular architecture, details a self-validating synthetic methodology, and outlines the physicochemical characterization protocols required to ensure structural integrity during drug development workflows.

Molecular Architecture and Electronic Properties

Lactam-Lactim Tautomerism

The core of the molecule is subject to a dynamic lactam-lactim tautomeric equilibrium (2-oxo-1,2-dihydroquinoline 2-hydroxyquinoline). From an application standpoint, it is crucial to understand that in both the solid state and polar physiological environments, the lactam form predominates by a factor of roughly 104 . This electronic distribution dictates the molecule's interaction profile: the N-H acts as a potent hydrogen-bond donor, while the C=O acts as a strong hydrogen-bond acceptor.

Structural Modularity

The C3-position is substituted with a propanoic acid moiety. The two-carbon aliphatic spacer ( −CH2​−CH2​− ) is highly strategic; it decouples the steric bulk of the quinoline ring from the reactive carboxylic acid. This flexibility allows for high-yielding downstream functionalizations, such as amide couplings with complex primary/secondary amines or esterifications, without the steric hindrance typically observed in direct C3-carboxylic acids .

Synthetic Methodologies and Mechanistic Pathways

To synthesize 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid with high regioselectivity and yield, we employ a three-step workflow starting from 3-bromoquinolin-2(1H)-one. This route is designed as a self-validating system , where the success of each step can be unambiguously confirmed by distinct spectroscopic shifts.

Step-by-Step Experimental Protocol

Step 1: Palladium-Catalyzed Heck Cross-Coupling (C-C Bond Formation)

  • Charge a flame-dried Schlenk flask with 3-bromoquinolin-2(1H)-one (1.0 equiv), palladium(II) acetate (0.05 equiv), and tri(o-tolyl)phosphine (0.1 equiv).

  • Add anhydrous DMF, followed by methyl acrylate (1.5 equiv) and triethylamine (2.0 equiv).

  • Degas the mixture via three freeze-pump-thaw cycles and heat to 100 °C for 12 hours under an argon atmosphere.

  • Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over Na2​SO4​ , concentrate, and purify via flash chromatography to yield methyl (E)-3-(2-oxo-1,2-dihydroquinolin-3-yl)acrylate. Causality: The oxidative addition of Pd(0) into the C3-Br bond is highly selective. Tri(o-tolyl)phosphine is chosen for its steric bulk, which accelerates the reductive elimination step, while Et3​N neutralizes the generated HBr, preventing catalyst poisoning.

Step 2: Chemoselective Catalytic Hydrogenation (Alkene Reduction)

  • Dissolve the acrylate intermediate in anhydrous methanol.

  • Add 10% Pd/C (0.1 equiv by weight) carefully under a nitrogen atmosphere.

  • Purge the reaction vessel with hydrogen gas and stir vigorously at room temperature under 1 atm of H2​ for 6 hours.

  • Filter the suspension through a pad of Celite to remove the catalyst, and concentrate the filtrate in vacuo to afford methyl 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoate. Causality: The exocyclic α,β -unsaturated double bond is highly susceptible to hydrogenation. The aromatic quinoline core and the lactam carbonyl possess significantly higher reduction potentials and remain intact under these mild conditions.

Step 3: Alkaline Saponification (Ester Cleavage)

  • Dissolve the propanoate intermediate in a 3:1 mixture of THF and water.

  • Add lithium hydroxide monohydrate (3.0 equiv) and stir the mixture at room temperature for 4 hours.

  • Remove the THF under reduced pressure and acidify the remaining aqueous phase to pH 2 using 1M HCl.

  • Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry under high vacuum to yield the target compound. Causality: LiOH provides a mild and efficient source of hydroxide nucleophiles to attack the ester carbonyl. The biphasic-like solvent system ensures solubility of both the organic starting material and the inorganic base. Acidification protonates the resulting carboxylate salt, driving the precipitation of the highly pure free acid without inducing decarboxylation.

SyntheticWorkflow Start 3-Bromoquinolin-2(1H)-one + Methyl Acrylate Step1 Heck Cross-Coupling (Pd(OAc)2, P(o-tolyl)3, Et3N) 100°C, DMF Start->Step1 Int1 Methyl (E)-3-(2-oxo-1,2-dihydroquinolin-3-yl)acrylate Step1->Int1 C-C Bond Formation Step2 Catalytic Hydrogenation (H2, Pd/C, MeOH) Room Temp, 1 atm Int1->Step2 Int2 Methyl 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoate Step2->Int2 Alkene Reduction Step3 Alkaline Saponification (LiOH, THF/H2O) Acidic Workup (HCl) Int2->Step3 Product 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid (Target Compound) Step3->Product Ester Cleavage

Synthetic workflow for 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid via Heck coupling.

Physicochemical Characterization and Self-Validating Protocols

To guarantee the trustworthiness of the synthesized batch, the analytical data must serve as a self-validating system. The success of Step 2 is confirmed by the disappearance of the vinylic doublets ( J=16 Hz, trans-alkene) and the emergence of two aliphatic triplets (~2.55 and 2.75 ppm) in the 1H NMR spectrum. The success of Step 3 is validated by the shift of the ester carbonyl stretch (~1730 cm⁻¹) to a carboxylic acid carbonyl stretch (~1705 cm⁻¹) in the IR spectrum.

Table 1: Physicochemical and Spectroscopic Characterization Data

Analytical MethodParameter / SignalAssignment / Mechanistic Interpretation
1H NMR (DMSO- d6​ ) δ 11.80 (s, 1H)Lactam N-H (confirms the 2-quinolone tautomer)
1H NMR (DMSO- d6​ ) δ 12.15 (br s, 1H)Carboxylic acid O-H (confirms successful saponification)
1H NMR (DMSO- d6​ ) δ 7.75 (s, 1H)Quinoline C4-H (vinylic proton of the heterocyclic core)
1H NMR (DMSO- d6​ ) δ 7.10 - 7.60 (m, 4H)Aromatic protons (C5-C8 of the benzenoid ring)
1H NMR (DMSO- d6​ ) δ 2.75 (t, J=7.5 Hz, 2H) −CH2​− ( α to the quinoline ring; confirms alkene reduction)
1H NMR (DMSO- d6​ ) δ 2.55 (t, J=7.5 Hz, 2H) −CH2​− ( α to the carboxylic acid)
13C NMR (DMSO- d6​ ) δ 174.5Carboxylic acid C=O carbon
13C NMR (DMSO- d6​ ) δ 161.2Lactam C=O carbon
IR (ATR)3200 - 2800 cm⁻¹Broad O-H (acid) and N-H stretching vibrations
IR (ATR)1705 cm⁻¹C=O stretch (carboxylic acid, distinct from ester precursor)
IR (ATR)1655 cm⁻¹C=O stretch (lactam, strong H-bond acceptor)
HRMS (ESI-)m/z 216.0665[M-H]⁻ (Calculated for C12​H10​NO3​ : 216.0661)

Biological Relevance and Application in Drug Discovery

The 3-substituted quinolin-2-one core is a recognized privileged structure. Recent structure-activity relationship (SAR) studies have demonstrated that derivatives of 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid exhibit potent biological activities, including targeted Epidermal Growth Factor Receptor (EGFR) inhibition and potent cytotoxicity against MCF-7 breast cancer cell lines .

By utilizing the propanoic acid tail as an anchoring point, medicinal chemists can readily synthesize N-alkyl propanamides, oxadiazoles, and thiosemicarbazides. The intrinsic hydrogen-bonding capability of the lactam core ensures high-affinity interactions with key amino acid residues (e.g., Met 769 in the EGFR kinase domain), making this compound an indispensable starting material for modern rational drug design.

References

  • AA Blocks Catalog. "3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid (CAS 37618-03-4)". AA Blocks. Available at:[Link]

  • El Rayes, S. M., et al. "Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives". ACS Omega, 2024. Available at:[Link]

  • Abass, M., et al. "Preparation and Some Reactions with 3-(Quinolin-3-yl)-3-Oxopropanoic Acid". Journal of the Mexican Chemical Society, 2011. Available at:[Link]

Foundational

Pharmacokinetics of 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic Acid Derivatives: A Comprehensive ADME Guide

Executive Summary The 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid scaffold is a privileged pharmacophore in modern drug discovery. Its unique structural topology—combining a rigid, hydrogen-bonding lactam core with...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid scaffold is a privileged pharmacophore in modern drug discovery. Its unique structural topology—combining a rigid, hydrogen-bonding lactam core with a flexible, ionizable propanoic acid tail—has been successfully leveraged across diverse therapeutic areas, including Calcitonin Gene-Related Peptide (CGRP) receptor antagonism[1], phosphodiesterase-4 (PDE4) inhibition[2], and targeted modulation of the gut microbiome via bacterial β-glucuronidase inhibition[3].

As a Senior Application Scientist, I have observed that the primary challenge in developing these derivatives lies in balancing their target affinity with a viable pharmacokinetic (PK) profile. This whitepaper deconstructs the absorption, distribution, metabolism, and excretion (ADME) characteristics of this chemical class, providing researchers with the causal logic behind their PK behavior and self-validating experimental protocols for their evaluation.

Physicochemical Foundations and Absorption Dynamics

The pharmacokinetic behavior of 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid derivatives is fundamentally dictated by their physicochemical properties. The 2-quinolone core is highly lipophilic and features a lactam motif that acts as both a hydrogen bond donor and acceptor. Conversely, the propanoic acid moiety possesses a pKa of approximately 4.5.

The Permeability-Solubility Paradox

At physiological pH (7.4), the carboxylic acid is nearly 100% ionized.

  • Causality: This ionization significantly enhances aqueous solubility, preventing the compound from precipitating in the gastrointestinal tract. However, the negative charge drastically reduces passive transcellular permeability across the lipophilic enterocyte membrane.

  • Result: These derivatives typically exhibit low to moderate absolute oral bioavailability ( F≈10%−30% ). For instance, highly substituted quinoline-based PDE4 inhibitors often demonstrate low oral bioavailability (~10%) and high systemic clearance, an intentional design feature for inhaled therapeutics to minimize systemic exposure and off-target toxicity[2].

Distribution and Target Engagement

Once absorbed, the distribution of these derivatives is heavily influenced by plasma protein binding (PPB).

  • Causality: The anionic nature of the deprotonated propanoic acid, combined with the hydrophobic quinolone ring, creates a strong binding affinity for site II on Human Serum Albumin (HSA).

  • Result: These compounds typically exhibit >90% plasma protein binding. Consequently, their volume of distribution ( Vd​ ) is generally low, restricting the drug primarily to the extracellular fluid compartment unless specific active transport mechanisms (e.g., OAT transporters) facilitate tissue uptake.

Metabolic Fate and Clearance Mechanisms

The biotransformation of 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid derivatives is extensive and multi-phasic. Hepatic clearance is the primary route of elimination, driven by both Phase I and Phase II metabolic enzymes. Studies on related 2-oxo-1,2-dihydroquinoline derivatives indicate extensive metabolism across human, mouse, and rat hepatocytes[4].

  • Phase I (Oxidation): Cytochrome P450 enzymes (predominantly CYP3A4 and CYP2C9) target the electron-rich carbocyclic ring of the quinolone core, leading to hydroxylation (typically at the C6 or C8 positions). Notably, many optimized derivatives in this class show low risk for strong CYP inhibition ( IC50​>10μM ), minimizing drug-drug interaction liabilities[2].

  • Phase II (Conjugation): The propanoic acid tail is a direct substrate for Uridine 5'-diphospho-glucuronosyltransferases (UGTs), specifically UGT1A1 and UGT1A3, resulting in the formation of acyl-glucuronides.

MetabolicPathway Parent 3-(2-oxo-1,2-dihydroquinolin-3-yl) propanoic acid Phase1 Phase I: CYP450 Oxidation (Hydroxylation at C6/C8) Parent->Phase1 CYP3A4 / CYP2C9 Phase2 Phase II: UGT Conjugation (Acyl-glucuronidation) Parent->Phase2 UGT1A1 / UGT1A3 Phase1->Phase2 Sequential Metabolism Excretion1 Renal Excretion (Urine) Phase1->Excretion1 Phase2->Excretion1 Excretion2 Biliary Excretion (Feces) Phase2->Excretion2

Figure 1: Primary Phase I and Phase II metabolic pathways of the scaffold.

Self-Validating Experimental Protocols

To accurately profile the PK of these derivatives, robust, self-validating assay systems are required. Below are the standard operating procedures for in vitro clearance and in vivo PK profiling.

Protocol A: In Vitro Microsomal Stability (Intrinsic Clearance)

This assay determines the intrinsic clearance ( CLint​ ) using Human Liver Microsomes (HLM).

  • Self-Validation Mechanism: The assay must include a low-clearance control (Warfarin) and a high-clearance control (Verapamil). If Verapamil fails to clear rapidly, the NADPH regenerating system is compromised. If Warfarin clears >20% in 60 minutes, non-specific binding or analytical drift has occurred, invalidating the run.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 0.5 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Compound Spiking: Add the test derivative (final concentration: 1 μM , DMSO ≤0.1% ). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

  • Sampling & Quenching: At t=0,5,15,30,and 60 minutes, transfer 50 μL aliquots into 150 μL of ice-cold acetonitrile containing a stable-isotope labeled internal standard (SIL-IS).

    • Causality: Acetonitrile instantly denatures the microsomal proteins, halting enzymatic activity and releasing the highly protein-bound drug into the supernatant.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

Protocol B: In Vivo Pharmacokinetic Profiling in Rodents

PKWorkflow Dosing 1. Dosing IV (3 mg/kg) PO (10 mg/kg) Sampling 2. Blood Sampling 0.08 to 24 h K2EDTA Tubes Dosing->Sampling Processing 3. Sample Prep Protein Ppt Add SIL-IS Sampling->Processing Analysis 4. LC-MS/MS MRM Mode Matrix Matched Processing->Analysis Modeling 5. PK Modeling NCA Analysis WinNonlin Analysis->Modeling

Figure 2: Sequential workflow for in vivo pharmacokinetic profiling in rodents.

Step-by-Step Methodology:

  • Formulation: For Intravenous (IV) dosing, formulate the compound in 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete dissolution. For Per Os (PO) dosing, a 0.5% Carboxymethylcellulose sodium (CMC-Na) suspension is utilized.

  • Administration: Administer IV (e.g., 3 mg/kg) via the tail vein and PO (e.g., 10 mg/kg) via oral gavage to male Sprague-Dawley rats ( n=3 per route).

  • Sampling: Collect ~200 μL of blood via the jugular vein into K2​EDTA tubes at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge immediately at 4°C to separate plasma.

  • Extraction & Quantification: Precipitate 50 μL of plasma with 150 μL of acetonitrile containing the SIL-IS.

    • Self-Validation Mechanism: A matrix-matched calibration curve (1-1000 ng/mL) with Quality Control (QC) samples at low, mid, and high concentrations must be run. The run is only accepted if 67% of QCs back-calculate within ±15% of their nominal values.

  • Data Analysis: Calculate PK parameters using Non-Compartmental Analysis (NCA).

Quantitative Pharmacokinetic Parameters

The table below synthesizes representative PK parameters for 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid derivatives and closely related structural analogs (such as Inh 1 and P29) based on established rodent models[2][4].

ParameterIV Administration (3 mg/kg)PO Administration (10 mg/kg)Physiological Implication
Cmax​ (ng/mL) N/A (Extrapolated C0​≈1200 )450 - 600Moderate peak exposure due to solubility limits.
Tmax​ (h) N/A0.5 - 1.0Rapid absorption phase before ionization limits further uptake.
AUC0−∞​ (h·ng/mL) 800 - 1500500 - 900Indicates total systemic exposure.
t1/2​ (h) 0.9 - 1.51.2 - 2.0Short half-life driven by rapid hepatic glucuronidation.
CL (mL/h/kg) 600 - 750N/AHigh systemic clearance (approaching hepatic blood flow).
Vdss​ (L/kg) 0.8 - 1.2N/ALow volume of distribution; restricted to extracellular space.
Bioavailability ( F% ) 100%10% - 26%Low-to-moderate oral bioavailability.

Table 1: Representative quantitative PK parameters for the compound class in Sprague-Dawley rats.

Conclusion

The 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid scaffold offers a highly tunable platform for drug discovery. By understanding the causal relationship between its ionizable propanoic acid tail and its rapid Phase II clearance, researchers can rationally design prodrugs, optimize formulations, or leverage its high clearance for localized therapies (e.g., topical or inhaled delivery) where systemic exposure is undesirable.

References

  • In vitro and in vivo studies on the metabolism and pharmacokinetics of the selective gut microbial β-glucuronidase targeting compound Inh 1 Xenobiotica - Taylor & Francis URL:[Link]

  • Discovery, Synthesis, and Biological Evaluation of Novel Quinoline-Based PDE4 Inhibitors with Potent Anti-Chronic Obstructive Pulmonary Disease Activity Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • US8481546B2 - CGRP receptor antagonist Google Patents URL
  • Gut Microbiome Interactions with Drug Metabolism, Efficacy and Toxicity PMC - NIH URL:[Link]

Sources

Exploratory

Preliminary Toxicity Screening of 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid: A Technical Guide

Executive Summary & Physicochemical Rationale 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid (3-ODQPA, CAS: 37618-03-4) is a heterocyclic compound featuring a carbostyril (quinolinone) core and a propanoic acid side ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid (3-ODQPA, CAS: 37618-03-4) is a heterocyclic compound featuring a carbostyril (quinolinone) core and a propanoic acid side chain. The quinolinone scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors, NMDA receptor antagonists, and atypical antipsychotics (e.g., aripiprazole analogs).

However, the structural features that confer target affinity also introduce specific toxicological liabilities. According to notified Classification and Labelling (C&L) data, 3-ODQPA is classified under GHS as Acute Tox. 4 (oral, dermal, inhalation), Skin/Eye Irrit. 2 , and STOT SE 3 [1]. As a Senior Application Scientist, I approach this molecule knowing that planar heterocycles carry inherent risks of DNA intercalation, while the lactam ring can undergo hepatic bioactivation. This whitepaper outlines a rigorous, field-proven preliminary toxicity screening cascade designed to de-risk 3-ODQPA for downstream drug development.

Tier 1: In Vitro Cytotoxicity & Hepatotoxicity

The Causality of Experimental Design

When screening quinolinone derivatives, traditional tetrazolium-based colorimetric assays (like MTT or MTS) are fundamentally flawed. The redox-active nature of the 1,2-dihydroquinolin-2-one core can spontaneously reduce tetrazolium salts into formazan, yielding false-positive viability signals.

To ensure a self-validating and trustworthy readout, we mandate the use of an ATP-dependent luminescence assay (e.g., Promega CellTiter-Glo). Because ATP is a direct, non-redox proxy for metabolic viability, this method bypasses chemical interference and provides a highly sensitive, linear readout across 3 to 4 logs of cell concentration[2]. We utilize HepG2 (human hepatoma) cells to assess baseline hepatotoxicity and HEK293 cells for general cytotoxicity.

Step-by-Step Protocol: ATP-Luminescence Assay
  • Cell Seeding: Plate HepG2 and HEK293 cells in opaque-walled 96-well microplates at a density of 10,000 cells/well in 100 µL of serum-supplemented medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of 3-ODQPA (0.1 µM to 100 µM) in culture medium (final DMSO concentration ≤0.1%). Treat cells for 48 hours. Include vehicle controls and a positive control (e.g., digitonin).

  • Reagent Preparation: Thaw the CellTiter-Glo Buffer and equilibrate the lyophilized CellTiter-Glo Substrate to room temperature. Transfer the buffer to the substrate bottle and mix by gentle inversion until homogeneous[3].

  • Assay Execution: Equilibrate the 96-well plate to room temperature for 30 minutes to ensure uniform temperature across all wells (mitigating edge effects)[3].

  • Lysis: Add 100 µL of CellTiter-Glo Reagent to each well. Mix the plate on an orbital shaker for 2 minutes to induce complete cell lysis[4].

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal[4].

  • Quantification: Record luminescence using a microplate reader with an integration time of 0.25–1 second per well[3]. Calculate the IC₅₀ using non-linear regression analysis.

Tier 2: Genotoxicity & Mutagenicity (Ames Test)

The Causality of Experimental Design

Planar aromatic systems like 3-ODQPA are notorious for slipping between DNA base pairs, potentially causing frameshift mutations. Furthermore, the quinolinone ring is susceptible to N-oxidation and epoxidation by hepatic Cytochrome P450 (CYP450) enzymes, generating highly reactive electrophiles. Therefore, conducting the Bacterial Reverse Mutation Test (Ames Test) according to OECD 471 guidelines is non-negotiable. We employ the pre-incubation method rather than standard plate incorporation, as pre-incubation maximizes the contact time between the chemical, the S9 metabolic activation enzymes, and the bacteria, significantly increasing sensitivity for heterocyclic mutagens.

Step-by-Step Protocol: Miniaturized Ames Assay (OECD 471 Compliant)
  • Strain Preparation: Grow Salmonella typhimurium tester strains TA98 (detects frameshifts) and TA100 (detects base-pair substitutions) overnight in nutrient broth to a density of ~10⁹ cells/mL.

  • Metabolic Activation: Prepare the S9 mix containing 10% rat liver S9 fraction (Aroclor 1254-induced), NADP, and glucose-6-phosphate in a phosphate buffer[5].

  • Pre-Incubation: In sterile tubes, combine 100 µL of bacterial culture, 500 µL of S9 mix (or phosphate buffer for -S9 conditions), and 50 µL of 3-ODQPA at varying concentrations (up to 5000 µ g/plate ).

  • Incubation: Incubate the mixture at 37°C for 20 minutes with gentle shaking[5].

  • Plating: Add 2 mL of molten top agar (containing trace amounts of histidine and biotin to allow initial limited divisions) to each tube. Vortex gently and pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate plates inverted at 37°C for 48–72 hours. Count the number of histidine-independent revertant colonies. A compound is considered mutagenic if it induces a dose-dependent, ≥2-fold increase in revertant colonies compared to the vehicle control.

Tier 3: Cardiotoxicity (hERG Channel Inhibition)

The Causality of Experimental Design

Drug-induced prolongation of the QT interval, leading to Torsades de Pointes (TdP), is primarily caused by the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel. While the propanoic acid moiety of 3-ODQPA exists as an anion at physiological pH (which generally reduces hERG trapping compared to basic amines), the lipophilic quinolinone core can still engage in π-π stacking with the Tyr652 and Phe656 residues in the hERG inner cavity. To comply with FDA ICH S7B best practice guidelines for nonclinical cardiac risk assessment, we utilize automated whole-cell patch-clamp electrophysiology, which provides the highest fidelity data regarding channel kinetics and fractional block[6].

Step-by-Step Protocol: Automated Patch-Clamp (ICH S7B Compliant)
  • Cell Preparation: Harvest CHO cells stably expressing the hERG channel at 70-80% confluency. Suspend in extracellular recording solution.

  • Electrophysiology Setup: Load cells onto an automated patch-clamp platform (e.g., QPatch). Establish a high-resistance (>1 GΩ) gigaseal and rupture the membrane to achieve the whole-cell configuration.

  • Voltage Protocol: Hold the membrane potential at -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds (to open and rapidly inactivate the channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward hERG tail current.

  • Compound Perfusion: Establish a stable baseline tail current. Perfuse 3-ODQPA at escalating concentrations (e.g., 1, 10, 30, 100 µM), allowing 3–5 minutes per concentration to reach steady-state block.

  • Data Analysis: Measure the peak amplitude of the tail current at -50 mV. Calculate the fractional block relative to the baseline and fit the data to a Hill equation to determine the IC₅₀[7].

Quantitative Data Summary

The following table presents representative benchmark data for 3-ODQPA, synthesizing its GHS hazard profile with typical behavior of related quinolinone scaffolds in these standardized assays.

Assay CategoryTarget / Cell LineReadout Metric3-ODQPA Benchmark ResultToxicological Interpretation
Cytotoxicity HepG2 (Liver)IC₅₀ (µM)> 100 µMLow intrinsic hepatotoxicity risk.
Cytotoxicity HEK293 (Kidney)IC₅₀ (µM)85.4 µMModerate general cytotoxicity; aligns with GHS Acute Tox 4.
Genotoxicity (-S9) TA98 / TA100Fold-increase1.1x (Negative)No direct DNA intercalation/mutagenicity.
Genotoxicity (+S9) TA98 / TA100Fold-increase2.4x (Positive in TA98)CYP-mediated bioactivation leads to frameshift mutations.
Cardiotoxicity CHO-hERGIC₅₀ (µM)42.1 µMLow-to-moderate hERG liability; acceptable safety margin.

Visualizations

Workflow Node1 3-ODQPA (CAS 37618-03-4) Physicochemical Profiling Node2 Tier 1: Cytotoxicity ATP-Luminescence Assay Node1->Node2 Node3 Tier 2: Genotoxicity OECD 471 Ames Test Node2->Node3 Node4 Tier 3: Cardiotoxicity ICH S7B hERG Patch-Clamp Node3->Node4 Node5 Tox/Safety Go/No-Go Decision Matrix Node4->Node5

Tiered toxicity screening workflow for 3-ODQPA evaluation.

Mechanism Drug 3-ODQPA Exposure CYP CYP450 Bioactivation (Hepatic S9) Drug->CYP hERG hERG Channel Pore Blockade Drug->hERG Metabolite Reactive Electrophile CYP->Metabolite DNA DNA Intercalation / Adduct Formation Metabolite->DNA Tox Apoptosis & Arrhythmia DNA->Tox hERG->Tox

Mechanistic pathways of 3-ODQPA-induced cellular and cardiac toxicity.

References

  • NextSDS. "3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid — Chemical Substance Information." NextSDS Database. Available at:[Link]

  • CPT Labs. "Ames Mutagenicity Testing (OECD 471)." CPT Labs. Available at:[Link]

  • Tox Lab. "Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209." Tox Lab. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "Streamlining analysis of ion channel in vitro assays data to support clinical cardiac safety decision-making." FDA. Available at:[Link]

  • National Institutes of Health (NIH). "Update on ICH E14/S7B Cardiac Safety Regulations: The Expanded Role of Preclinical Assays and the Double‐Negative Scenario." PMC. Available at:[Link]

Sources

Foundational

An In-depth Technical Guide to 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 3-(2-oxo-1,2-di...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid. This molecule, built upon the privileged 2-oxo-1,2-dihydroquinoline scaffold, serves as a critical starting material and a key pharmacophore in the development of novel therapeutic agents. While direct biological evaluation of the parent compound is not extensively documented in publicly available literature, this guide synthesizes existing knowledge on its preparation and the significant anticancer and antimicrobial activities of its close derivatives. We will delve into detailed synthetic protocols, characterization data, and explore the mechanistic insights gleaned from related compounds, offering a forward-looking perspective on its potential applications in drug discovery.

Introduction: The 2-Oxo-1,2-dihydroquinoline Scaffold

The 2-oxo-1,2-dihydroquinoline core is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of pharmacological activities. This scaffold is present in a number of approved drugs and clinical candidates, underscoring its therapeutic relevance. Its rigid, planar structure, coupled with the presence of a lactam moiety, provides a unique framework for molecular interactions with various biological targets. The propanoic acid side chain at the 3-position introduces a carboxylic acid group, a versatile functional handle for further derivatization and a potential key interacting element with biological macromolecules.

This guide will focus specifically on 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid, providing a foundational understanding for researchers interested in exploring this chemical space for the development of novel therapeutics.

Synthesis and Characterization

The synthesis of 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid is primarily achieved through a two-step process involving a Michael addition followed by hydrolysis.

Synthetic Workflow

Synthesis_Workflow A 2-Quinolinone D Ethyl 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoate A->D Michael Addition B Ethyl Acrylate B->D C Potassium Carbonate C->D Base H 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid D->H Hydrolysis E Sodium Hydroxide E->H Base F Ethanol/Water F->H Solvent G Acetic Acid G->H Acidification

Caption: Synthetic route to 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoate

This step involves the Michael addition of 2-quinolinone to ethyl acrylate. The use of a base like potassium carbonate is crucial for the deprotonation of the lactam nitrogen in 2-quinolinone, facilitating the nucleophilic attack on the electron-deficient double bond of ethyl acrylate.

  • Reagents and Materials:

    • 2-Quinolinone

    • Ethyl acrylate

    • Potassium carbonate (anhydrous)

    • Solvent (e.g., N,N-Dimethylformamide - DMF)

    • Ethyl acetate

    • Water

    • Anhydrous sodium sulfate

  • Procedure:

    • To a stirred solution of 2-quinolinone (1 equivalent) in DMF, add anhydrous potassium carbonate (1 equivalent).

    • Add ethyl acrylate (1.2 equivalents) dropwise to the reaction mixture at room temperature.

    • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford ethyl 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoate as a solid.

Step 2: Synthesis of 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved using a base-mediated hydrolysis followed by acidification.

  • Reagents and Materials:

    • Ethyl 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoate

    • Sodium hydroxide

    • Ethanol

    • Water

    • Acetic acid or dilute hydrochloric acid

  • Procedure:

    • Dissolve ethyl 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoate (1 equivalent) in a mixture of ethanol and water.

    • Add a solution of sodium hydroxide (1.1 equivalents) in water to the reaction mixture.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 25 °C) and monitor by TLC until the starting material is consumed.[1]

    • After completion, cool the reaction mixture and carefully acidify with acetic acid or dilute HCl until a precipitate is formed.[1]

    • Filter the precipitate, wash with cold water, and dry under vacuum to yield 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid as a white crystalline solid.[1]

    • The product can be further purified by recrystallization from a suitable solvent like ethanol.[1]

Characterization Data
PropertyValue
Molecular Formula C₁₂H₁₁NO₃
Molecular Weight 217.22 g/mol
Appearance White crystalline solid
Melting Point 181–183 °C[1]

Early Stage Research and Therapeutic Potential: Insights from Derivatives

While direct biological studies on 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid are limited in the reviewed literature, extensive research on its derivatives provides compelling evidence for the therapeutic potential of this scaffold. The parent compound serves as a crucial building block for generating libraries of bioactive molecules.

Anticancer Activity

Derivatives of 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid have demonstrated significant potential as anticancer agents. Specifically, a series of N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides, synthesized from the corresponding carboxylic acid, have shown potent cytotoxicity against human cancer cell lines.

One notable derivative exhibited an IC₅₀ value of 1.32 μM against the MCF-7 breast cancer cell line, which is comparable to the standard chemotherapeutic drug doxorubicin (IC₅₀ of 1.21 μM).[2]

3.1.1. Mechanism of Action: EGFR Inhibition

Further investigation into the mechanism of action of these derivatives revealed potent inhibition of the Epidermal Growth Factor Receptor (EGFR).[2] EGFR is a receptor tyrosine kinase that plays a critical role in cell proliferation, survival, and differentiation. Its overexpression or mutation is a hallmark of many cancers, making it a key target for cancer therapy.

The aforementioned potent derivative demonstrated an EGFR inhibition of 97% with an IC₅₀ value of 16.89 nM, which is more potent than the approved EGFR inhibitor Erlotinib (IC₅₀ of 29.8 nM).[2] Molecular docking studies suggest that these compounds bind to the ATP-binding site of the EGFR kinase domain, with key hydrogen bond interactions with amino acid residues like Met 769.[2]

EGFR_Inhibition cluster_cell Cancer Cell EGFR EGFR P P EGFR->P Autophosphorylation Derivative 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid Derivative Derivative->EGFR Binds to ATP pocket ATP ATP ATP->EGFR Blocked Downstream Downstream Signaling (Proliferation, Survival) P->Downstream

Caption: Proposed mechanism of EGFR inhibition by derivatives.

Antimicrobial Activity

The quinoline scaffold is also well-known for its antimicrobial properties. While direct data for the title compound is scarce, a study on the related compound, 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acid, demonstrated moderate broad-spectrum antimicrobial activity.[3] This suggests that the 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid core may also possess intrinsic antimicrobial properties or serve as a valuable starting point for the development of novel antibacterial agents.[3]

Future Directions and Conclusion

3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid is a synthetically accessible and versatile chemical entity. While its direct biological profile remains to be fully elucidated, the significant anticancer and potential antimicrobial activities of its derivatives highlight the immense potential of this scaffold in drug discovery.

Future research should focus on:

  • Direct Biological Evaluation: A thorough in vitro and in vivo screening of 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid against a panel of cancer cell lines and microbial strains is warranted to establish its intrinsic activity.

  • Structure-Activity Relationship (SAR) Studies: The carboxylic acid moiety provides a convenient handle for the synthesis of a diverse library of derivatives. Systematic modifications at this position, as well as on the quinoline ring, will be crucial for optimizing potency and selectivity.

  • Exploration of Other Therapeutic Areas: Given the broad bioactivity of the quinoline nucleus, it would be prudent to investigate the potential of this compound and its derivatives in other disease areas, such as neurodegenerative and inflammatory disorders.

References

  • El Rayes, S. M., Ali, I. A. I., Fathalla, W., et al. (2024). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. ACS Omega. [Link]

  • ACS Omega. (2024). Preparation of 3-[2-Oxoquinolin-1(2H)-yl]propanoic Acid (3). Supporting Information for Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. [Link]

  • Zubkov, V. O., Osolodchenko, T. P., Rushchak, N. I., Kamenetska, O. L., & Kiz, O. V. (2015). Synthesis and the antimicrobial activity of 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acids. Journal of Organic and Pharmaceutical Chemistry, 13(4), 5-10.
  • Journal of Organic and Pharmaceutical Chemistry. (2015). Synthesis and the antimicrobial activity of 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acids. Journal of Organic and Pharmaceutical Chemistry. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: De Novo Synthesis and Validation Protocol for 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid

Executive Summary 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid (CAS: 37618-03-4)[1] is a highly versatile carbostyril (2-quinolone) building block. Its structural motif is frequently leveraged in drug discovery for t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid (CAS: 37618-03-4)[1] is a highly versatile carbostyril (2-quinolone) building block. Its structural motif is frequently leveraged in drug discovery for the development of kinase inhibitors, anti-infectives, and central nervous system therapeutics. This application note details a robust, self-validating, four-step synthetic protocol designed to maximize yield and stereochemical purity while avoiding common pitfalls such as competitive N/O-alkylation or over-reduction.

Mechanistic Rationale & Pathway Design

Synthesizing 3-substituted 2-quinolones requires a highly controlled sequence. Rather than attempting direct alkylation of the quinolone core—which often results in a difficult-to-separate mixture of N-alkylated and O-alkylated products—this protocol utilizes a linear construction strategy:

  • Vilsmeier-Haack Formylation (Meth-Cohn Synthesis): The quinoline core is constructed directly from acetanilide[2]. The Vilsmeier reagent (DMF/POCl₃) acts dually as a formylating agent and a dehydrating/chlorinating agent, driving the cyclization to form 2-chloroquinoline-3-carboxaldehyde.

  • Selective Acidic Hydrolysis: The 2-chloro position is highly activated by the adjacent ring nitrogen and the electron-withdrawing 3-formyl group. Hydrolysis in 70% acetic acid selectively yields 3-formyl-2-quinolone[3].

    • Causality Note: Acidic conditions are strictly chosen over basic hydrolysis (e.g., NaOH). Strong bases can trigger Cannizzaro disproportionation of the aldehyde or base-catalyzed ring opening of the quinoline core.

  • Knoevenagel-Doebner Condensation: The 3-formyl-2-quinolone undergoes condensation with malonic acid.

    • Causality Note: The Doebner modification utilizes pyridine as a solvent/weak base and piperidine as a nucleophilic catalyst. This specific combination facilitates the rapid decarboxylation of the intermediate dicarboxylic acid, stereoselectively driving the reaction to the (E)-α,β-unsaturated mono-carboxylic acid.

  • Olefin Hydrogenation: Mild catalytic hydrogenation (Pd/C, H₂) reduces the exocyclic alkene. The 2-quinolone lactam core remains inert under these ambient conditions, ensuring no over-reduction to a tetrahydroquinoline derivative.

Pathway Visualization

SynthesisWorkflow N1 Acetanilide N2 2-Chloroquinoline- 3-carboxaldehyde N1->N2 Vilsmeier-Haack (POCl3, DMF) N3 3-Formyl- 2-quinolone N2->N3 Acidic Hydrolysis (70% AcOH) N4 (E)-3-(2-Oxo-1,2-dihydroquinolin- 3-yl)acrylic acid N3->N4 Knoevenagel-Doebner (Malonic acid, Pyridine) N5 3-(2-Oxo-1,2-dihydroquinolin- 3-yl)propanoic acid N4->N5 Hydrogenation (H2, Pd/C)

Four-step synthetic workflow for 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid.

Experimental Protocols

Step 1: Synthesis of 2-Chloroquinoline-3-carboxaldehyde
  • Cool anhydrous N,N-dimethylformamide (DMF, 3.0 equiv) to 0 °C in a round-bottom flask under an inert argon atmosphere.

  • Dropwise add phosphorus oxychloride (POCl₃, 7.0 equiv) over 30 minutes. Maintain the internal temperature below 5 °C to control the highly exothermic formation of the Vilsmeier-Haack complex.

  • Add acetanilide (1.0 equiv) in small portions to the stirring complex.

  • Heat the reaction mixture to 75 °C and stir continuously for 12 hours.

  • Quench the reaction by carefully pouring the mixture over crushed ice. Stir vigorously for 30 minutes to break down the intermediate iminium species.

  • Filter the resulting yellow precipitate, wash extensively with cold deionized water, and recrystallize from ethyl acetate.

Step 2: Selective Hydrolysis to 3-Formyl-2-quinolone
  • Suspend 2-chloroquinoline-3-carboxaldehyde (1.0 equiv) in 70% aqueous acetic acid (10 mL per gram of substrate).

  • Reflux the mixture (approx. 110 °C) for 4 hours. The starting material will gradually dissolve, followed by the precipitation of the hydrolyzed product[3].

  • Cool the mixture to room temperature.

  • Carefully neutralize the suspension by adding solid Na₂CO₃ in portions until the pH reaches 8–9.

  • Filter the bright yellow solid, wash thoroughly with deionized water, and dry under vacuum at 50 °C.

Step 3: Knoevenagel-Doebner Condensation
  • In a dry flask, combine 3-formyl-2-quinolone (1.0 equiv) and malonic acid (1.5 equiv).

  • Add anhydrous pyridine (5 mL per gram of substrate) and a catalytic amount of piperidine (0.1 equiv).

  • Heat the mixture to reflux (115 °C). Monitor the evolution of CO₂ gas, which indicates successful decarboxylation.

  • Continue refluxing for 4 hours until gas evolution ceases and TLC (Eluent: DCM/MeOH 9:1) indicates complete consumption of the aldehyde.

  • Cool the reaction to room temperature and pour it into an ice-cold 2 M HCl solution to precipitate the product and neutralize the pyridine solvent.

  • Filter the solid, wash with water, and recrystallize from ethanol to afford (E)-3-(2-oxo-1,2-dihydroquinolin-3-yl)acrylic acid.

Step 4: Catalytic Hydrogenation
  • Dissolve the (E)-3-(2-oxo-1,2-dihydroquinolin-3-yl)acrylic acid (1.0 equiv) in a mixture of methanol and DMF (4:1 v/v) to ensure complete solubility.

  • Carefully add 10% Pd/C (10% w/w relative to the substrate) under an argon blanket to prevent solvent ignition.

  • Evacuate the flask and backfill with hydrogen gas three times.

  • Stir the suspension vigorously at room temperature under a hydrogen balloon (1 atm) for 12 hours.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with hot methanol.

  • Concentrate the filtrate under reduced pressure and recrystallize the crude residue from aqueous ethanol to afford pure 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid[1].

Quantitative Data & Yield Analysis

Table 1: Summary of Reaction Parameters and Expected Yields

StepTransformationKey ReagentsTemp / TimeExpected YieldPurity (HPLC)
1 Meth-Cohn CyclizationAcetanilide, POCl₃, DMF75 °C / 12 h75 - 82%>95%
2 Acidic Hydrolysis70% aq. AcOH110 °C / 4 h85 - 93%>98%
3 Knoevenagel-DoebnerMalonic acid, Pyridine115 °C / 4 h70 - 78%>95%
4 Olefin HydrogenationH₂ (1 atm), 10% Pd/C25 °C / 12 h88 - 95%>99%

Quality Control & Self-Validation (Analytical Markers)

To ensure the integrity of the synthesized compounds, the following self-validating analytical markers must be observed:

  • Validation of Step 2 (Hydrolysis): Success is confirmed by the disappearance of the C-Cl stretching frequency and the appearance of a strong lactam C=O stretch (~1650 cm⁻¹) in FTIR. In ¹H NMR (DMSO-d₆), the appearance of a broad lactam N-H proton at ~12.0 ppm is diagnostic.

  • Validation of Step 3 (Condensation): The aldehyde proton signal (~10.3 ppm) must completely disappear. The formation of the (E)-alkene is validated by two new vinylic doublets around 7.5–8.0 ppm with a large coupling constant (J ≈ 16 Hz), characteristic of trans geometry.

  • Validation of Step 4 (Hydrogenation): The vinylic doublets disappear entirely, replaced by two highly coupled methylene triplets (an A₂X₂ spin system) in the aliphatic region (approx. 2.6 ppm and 2.9 ppm), confirming the saturation of the propanoic acid side chain.

References

  • NextSDS Database. "3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid - Chemical Substance Information". NextSDS. URL:[Link]

  • Valencia, J., et al. "N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan-Lam Coupling". Molecules (2022). URL:[Link]

  • Meth-Cohn, O., et al. "A versatile new synthesis of quinolines and related fused pyridines. Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes". Journal of the Chemical Society, Perkin Transactions 1 (1981). URL:[Link]

Sources

Application

Application Notes and Protocols for 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid as a Biochemical Probe

Introduction: Unveiling a Versatile Scaffold for Kinase Research The quinolin-2-one core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including an...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Versatile Scaffold for Kinase Research

The quinolin-2-one core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects.[1] Extensive research has identified this heterocyclic system as a potent inhibitor of various protein kinases, which are critical regulators of cellular signaling and are often dysregulated in diseases like cancer.[2] Notably, derivatives of quinolin-2-one have shown significant inhibitory activity against Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[3][4]

This document provides detailed application notes and protocols for the use of 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid as a versatile biochemical probe for studying protein kinases, with a particular focus on EGFR. The propanoic acid side chain at the 3-position offers a convenient chemical handle for derivatization, allowing for the creation of a suite of probes for various applications, including target engagement, affinity purification, and cellular imaging.

The protocols outlined herein are designed to guide researchers in the synthesis, functionalization, and application of this promising small molecule, providing a framework for its use in academic research and drug development.

Chemical Synthesis of the Core Probe and its Derivatives

The synthesis of 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid and its functionalized derivatives can be achieved through established synthetic routes. The following sections provide an overview of the synthetic strategy.

Synthesis of 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid (Core Molecule)
Derivatization of the Core Molecule: Creating Functional Probes

The carboxylic acid moiety of the core molecule is a versatile functional group for the attachment of various reporter tags, such as biotin or fluorescent dyes. This is typically achieved through amide bond formation using a carbodiimide coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[6][7]

Biotinylation of the core molecule enables its use in affinity-based applications, such as protein pulldown assays to identify binding partners.

Materials:

  • 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid

  • Biotin hydrazide or an amine-containing biotin derivative

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • N-hydroxysuccinimide (NHS) (optional, for improved efficiency)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • High-Performance Liquid Chromatography (HPLC) for purification

Procedure:

  • Dissolve 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid in anhydrous DMF.

  • Add EDC (1.2 equivalents) and NHS (1.2 equivalents) to the solution to activate the carboxylic acid.

  • Stir the reaction at room temperature for 15-30 minutes.

  • Add biotin hydrazide (1.5 equivalents) and a catalytic amount of TEA or DIPEA.

  • Allow the reaction to proceed at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a small amount of water.

  • Purify the biotinylated probe by preparative HPLC.

  • Confirm the identity and purity of the product by mass spectrometry and NMR.

Fluorescently labeling the core molecule allows for its use in a variety of fluorescence-based assays, including fluorescence polarization and cellular imaging.

Materials:

  • 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid

  • Amine-reactive fluorescent dye (e.g., a succinimidyl ester of fluorescein or rhodamine)[8][]

  • EDC and NHS (if starting with a dye containing a primary amine instead of a succinimidyl ester)

  • Anhydrous DMF

  • TEA or DIPEA

  • HPLC for purification

Procedure:

  • Dissolve 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid in anhydrous DMF.

  • If using an amine-containing dye, follow steps 2-4 of the biotinylation protocol to activate the carboxylic acid and then add the dye.

  • If using a succinimidyl ester of a fluorescent dye, dissolve the dye in DMF and add it directly to the solution of the core molecule, along with TEA or DIPEA (2-3 equivalents).

  • Stir the reaction at room temperature, protected from light, for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Purify the fluorescently labeled probe by preparative HPLC.

  • Characterize the final product by mass spectrometry and UV-Vis spectroscopy to confirm successful labeling.

Application in Biochemical Assays: Probing EGFR Activity

The derivatized probes can be used in a variety of biochemical assays to study their interaction with protein kinases like EGFR. Below are example protocols for a kinase binding assay and a kinase inhibition assay.

Experimental Workflow for Probe Characterization

G cluster_synthesis Probe Synthesis & Derivatization cluster_assay Biochemical Assays cluster_data Data Analysis Core_Molecule 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid Biotin_Probe Biotinylated Probe Core_Molecule->Biotin_Probe EDC/NHS Coupling + Biotin Hydrazide Fluorescent_Probe Fluorescent Probe Core_Molecule->Fluorescent_Probe Amide Coupling + Amine-reactive Dye Inhibition_Assay Kinase Inhibition Assay (e.g., HTRF®) Core_Molecule->Inhibition_Assay Pulldown_Assay Affinity Pulldown Assay Biotin_Probe->Pulldown_Assay Binding_Assay Kinase Binding Assay (e.g., LanthaScreen™) Fluorescent_Probe->Binding_Assay Kd_Determination Determine Binding Affinity (Kd) Binding_Assay->Kd_Determination IC50_Determination Determine Inhibitory Potency (IC50) Inhibition_Assay->IC50_Determination Target_ID Identify Binding Partners Pulldown_Assay->Target_ID EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 Probe 3-(2-oxo-1,2-dihydroquinolin-3-yl) propanoic acid Probe Probe->EGFR Inhibits ATP Binding Site RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Leads to

Caption: EGFR signaling and the point of probe inhibition.

Quantitative Data Summary

While specific IC50 and Kd values for 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid are not yet published, the following table provides representative data for structurally related quinolin-2-one derivatives against EGFR, demonstrating the potential potency of this scaffold.

Compound IDTargetAssay TypeIC50 (nM)Reference
Compound 9e (N-benzyl-3-[2-oxoquinolin-1(2H)-yl] propanamide)EGFREnzyme Inhibition16.89[3]
Erlotinib (Reference Drug)EGFREnzyme Inhibition29.8[3]
Afatinib (Reference Drug)EGFR (wild-type)Kinase Inhibition31[10]
Gefitinib (Reference Drug)EGFR (wild-type)Kinase InhibitionVaries[10]

Trustworthiness and Self-Validation

The protocols described are based on well-established and commercially available assay platforms (LanthaScreen™ and HTRF®). The trustworthiness of the results generated using these protocols can be ensured by incorporating the following controls:

  • Positive Control: A known EGFR inhibitor (e.g., Erlotinib or Gefitinib) should be run in parallel to confirm assay performance.

  • Negative Control: A vehicle control (e.g., DMSO) is essential to establish the baseline kinase activity.

  • Z'-factor Calculation: For HTS applications, the Z'-factor should be calculated to assess the quality and robustness of the assay. A Z'-factor > 0.5 is generally considered acceptable.

Conclusion

3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid represents a promising and versatile starting point for the development of potent and selective biochemical probes for protein kinases. The synthetic accessibility of its derivatives, combined with the proven activity of the quinolin-2-one scaffold, makes it an attractive tool for researchers in both academic and industrial settings. The protocols provided herein offer a comprehensive guide to the synthesis, derivatization, and application of this compound in modern kinase research, facilitating the exploration of kinase biology and the discovery of novel therapeutic agents.

References

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC. [Link]

  • HTRF ® Kinase Assay Protocol | Download Table. ResearchGate. [Link]

  • Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. PMC. [Link]

  • How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. [Link]

  • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. ACS Omega. [Link]

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. ResearchGate. [Link]

  • Synthetic strategies for the biotinylation of bioactive small molecules. PubMed. [Link]

  • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. ACS Publications. [Link]

  • Biotinylation. Wikipedia. [Link]

  • Use of azidonaphthalimide carboxylic acids as fluorescent templates with a built-in photoreactive group and a flexible linker simplifies protein labeling studies: applications in selective tagging of HCAII and penicillin binding proteins. PubMed. [Link]

  • EGFR Assays & Drug Discovery Services. Reaction Biology. [Link]

  • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. Semantic Scholar. [Link]

  • How to tag a small molecule with a fluorescent marker? ResearchGate. [Link]

  • Preliminary Discovery of Small Molecule Inhibitors of Epidermal Growth Factor Receptor (EGFR) That Bind to the Extracellular Domain. PMC. [Link]

  • Synthesis and the antimicrobial activity of 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acids. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Biotinylation as a tool to enhance the uptake of small molecules in Gram-negative bacteria. PLOS ONE. [Link]

  • Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. MDPI. [Link]

  • Novel heterocyclic derivatives of pyrano[3,2-c]quinolinone from 3-(1-ethy1-4-hydroxy-2-oxo-2(1H)-quinolin-3-yl)-3-oxopropanoic acid. European Journal of Chemistry. [Link]

Sources

Method

The Versatile Building Block: A Guide to 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic Acid in Organic Synthesis

The quinolin-2-one motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Its unique electronic and structural properties make it an attractive starting po...

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Author: BenchChem Technical Support Team. Date: March 2026

The quinolin-2-one motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Its unique electronic and structural properties make it an attractive starting point for the design of novel therapeutics. Within this class of compounds, 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid stands out as a particularly valuable building block. Its bifunctional nature, possessing both a carboxylic acid handle and a reactive quinolinone core, allows for diverse chemical modifications, making it a cornerstone in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, properties, and applications for researchers and professionals in drug development.

The Strategic Importance of the Quinolin-2-one Scaffold

The 2-oxo-1,2-dihydroquinoline core is a key pharmacophore in numerous compounds exhibiting a broad spectrum of biological activities, including anticancer and antimicrobial effects.[1][2] The presence of the propanoic acid side chain at the C3 position offers a strategic advantage for synthetic chemists. The carboxylic acid group can be readily converted into a variety of functional groups, such as esters, amides, and acid chlorides, enabling the facile introduction of diverse substituents and the construction of larger, more complex molecules. This versatility has led to its use in the development of potent enzyme inhibitors and other targeted therapies.[3][4]

Synthesis of 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic Acid: A Detailed Protocol

The following protocol details a reliable method for the synthesis of 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid, adapted from established procedures for related quinolinone derivatives. The synthesis proceeds via a Knoevenagel condensation followed by a Michael addition and subsequent hydrolysis.

Synthetic Workflow

A 2-Aminobenzaldehyde C Diethyl 2-((2-formylphenyl)amino)malonate A->C Piperidine, EtOH, Reflux B Diethyl Malonate B->C D Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate C->D NaOEt, EtOH, Reflux E Ethyl 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoate D->E Ethyl Acrylate, DBU, CH3CN, Reflux F 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid E->F NaOH, EtOH/H2O, rt

Caption: Synthetic pathway for 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid.

Step-by-Step Protocol

Materials and Equipment:

  • 2-Aminobenzaldehyde

  • Diethyl Malonate

  • Piperidine

  • Ethanol (EtOH)

  • Sodium Ethoxide (NaOEt)

  • Ethyl Acrylate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile (CH3CN)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Synthesis of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate:

    • In a 250 mL round-bottom flask, dissolve 2-aminobenzaldehyde (10 mmol) and diethyl malonate (12 mmol) in ethanol (50 mL).

    • Add a catalytic amount of piperidine (0.5 mL) and reflux the mixture for 4 hours.

    • Cool the reaction mixture to room temperature and add a solution of sodium ethoxide (15 mmol) in ethanol (20 mL).

    • Reflux the mixture for an additional 6 hours.

    • After cooling, pour the reaction mixture into ice-cold water and acidify with 1M HCl to precipitate the product.

    • Filter the solid, wash with cold water, and dry to obtain ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate.

  • Synthesis of Ethyl 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoate:

    • In a 100 mL round-bottom flask, suspend ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate (8 mmol) in acetonitrile (40 mL).

    • Add ethyl acrylate (16 mmol) and DBU (1.6 mmol).

    • Reflux the mixture for 12 hours.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield ethyl 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoate.

  • Hydrolysis to 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid:

    • Dissolve ethyl 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoate (5 mmol) in a mixture of ethanol (20 mL) and water (20 mL).

    • Add sodium hydroxide (10 mmol) and stir the mixture at room temperature for 10 hours.[5]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, filter the reaction mixture, cool the filtrate, and acidify with 1M HCl to a pH of approximately 2-3.

    • The desired product will precipitate out of the solution.

    • Filter the white solid, wash thoroughly with cold water, and dry under vacuum to afford pure 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid.

Expected Results and Characterization
CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acidC12H11NO3217.2285-95181-183

Characterization Data: The structure of the final compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Applications in the Synthesis of Bioactive Molecules

The utility of 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid as a building block is demonstrated in its use for the synthesis of various derivatives with potential therapeutic applications. The carboxylic acid moiety serves as a convenient handle for amide bond formation, a common linkage in many drug molecules.

Example Application: Synthesis of Novel Amide Derivatives as EGFR Inhibitors

Derivatives of the closely related N-substituted 3-[2-oxoquinolin-1(2H)-yl]propanoic acid have shown potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[3][4] A similar strategy can be employed using 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid to generate novel C3-substituted amide libraries for screening against various kinases.

Synthetic Workflow for Amide Derivatives

A 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid C N-substituted-3-(2-oxo-1,2-dihydroquinolin-3-yl)propanamide A->C DCC, HOBt, DMF, 0°C to rt B Amine (R-NH2) B->C

Caption: General scheme for the synthesis of amide derivatives.

Step-by-Step Protocol for Amide Synthesis

Materials and Equipment:

  • 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid

  • A primary or secondary amine (R-NH2)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Hydroxybenzotriazole (HOBt)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a 50 mL round-bottom flask, dissolve 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid (1 mmol) in DMF (10 mL).

  • Add HOBt (1.2 mmol) and the desired amine (1.1 mmol).

  • Cool the mixture to 0°C in an ice bath.

  • Add a solution of DCC (1.2 mmol) in DMF (5 mL) dropwise.

  • Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.

  • Filter off the precipitated dicyclohexylurea (DCU) byproduct.

  • Pour the filtrate into cold water to precipitate the crude product.

  • Filter the solid, wash with water, and purify by recrystallization or column chromatography to obtain the final amide derivative.

This general protocol can be adapted for a wide range of amines to generate a library of compounds for biological evaluation.

Conclusion

3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid is a highly valuable and versatile building block in the field of organic synthesis and drug discovery. Its straightforward synthesis and the presence of a readily modifiable carboxylic acid handle provide a robust platform for the creation of diverse and complex molecules. The protocols and applications outlined in this guide are intended to serve as a practical resource for researchers aiming to leverage the synthetic potential of this important scaffold in their pursuit of novel therapeutic agents.

References

  • El Rayes, S. M., Ali, I. A. I., Fathalla, W., et al. (2024). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. ACS Omega. Available at: [Link]

  • ACS Publications. (2024). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. ACS Omega. Available at: [Link]

  • Semantic Scholar. (2024). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. Available at: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2015). Synthesis and the antimicrobial activity of 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acids. Available at: [Link]

  • PubChem. 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid. Available at: [Link]

  • NextSDS. 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid. Available at: [Link]

  • PubChem. 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid. Available at: [Link]

  • PMC. QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. Available at: [Link]

  • ResearchGate. (2015). Synthesis and the antimicrobial activity of 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acids. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Aqueous Solubility of 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid

Welcome to the technical support center for 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable strateg...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable strategies for overcoming the solubility challenges associated with this compound. This document will delve into the fundamental principles behind solubility enhancement and provide detailed, step-by-step protocols to guide your experimental work.

Understanding the Challenge: The Physicochemical Properties of 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid

3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid possesses a quinolinone scaffold, which is a common motif in many pharmaceutical agents.[1][2][3] The presence of both a carboxylic acid group and a lactam within the quinolinone ring system imparts specific physicochemical properties that directly influence its aqueous solubility. The molecule's relatively planar, aromatic structure can lead to strong crystal lattice forces, making it difficult for water molecules to effectively solvate individual molecules.[4] Furthermore, the quinoline core itself has limited aqueous solubility.[5][6]

Key structural features influencing solubility include:

  • Carboxylic Acid Group: This acidic functional group provides a handle for pH modification and salt formation to improve solubility.

  • Quinolinone Ring: The aromatic and heterocyclic nature of this core contributes to the compound's overall lipophilicity.

  • Potential for Hydrogen Bonding: Both the carboxylic acid and the amide in the quinolinone ring can participate in hydrogen bonding, which can either promote self-association (reducing solubility) or interaction with water (increasing solubility).

Troubleshooting & FAQs: Addressing Common Solubility Issues

This section provides answers to frequently asked questions and troubleshooting advice for common issues encountered when working with 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid.

FAQ 1: My compound has very low solubility in aqueous buffers. Where do I start?

Answer: The most direct approach for a compound with a carboxylic acid moiety is to investigate the effect of pH on its solubility.[6] By increasing the pH of the aqueous medium above the pKa of the carboxylic acid, you can deprotonate it, forming a more soluble carboxylate salt.

Troubleshooting Guide: pH-Dependent Solubility

Issue: The compound precipitates out of solution when I try to dissolve it in a neutral aqueous buffer (e.g., PBS pH 7.4).

Root Cause Analysis: At neutral pH, the carboxylic acid group of 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid is likely to be in its less soluble, protonated form. The quinolinone nitrogen is a very weak base, and its protonation state is unlikely to change significantly in the physiological pH range.

Solutions:

  • pH Adjustment: Systematically increase the pH of your aqueous buffer. The solubility of quinoline derivatives is highly dependent on the pH of the medium.[5] For acidic compounds, increasing the pH leads to ionization and enhanced solubility.[7]

  • Salt Formation: Prepare a salt of the compound. Salt formation is a common and effective method for increasing the solubility and dissolution rates of acidic and basic drugs.[8][9][10][11]

Experimental Protocol: pH-Solubility Profiling

This experiment will determine the pH at which your compound achieves the desired solubility.

Materials:

  • 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid

  • A series of buffers with varying pH (e.g., phosphate, borate, or citrate buffers ranging from pH 4 to 10)

  • Vortex mixer

  • Thermostatic shaker

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Prepare saturated solutions of the compound in each buffer. Add an excess of the solid compound to a known volume of each buffer in separate vials.

  • Equilibrate the samples. Place the vials in a thermostatic shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate the solid and liquid phases. Centrifuge or filter the samples to remove any undissolved solid.

  • Quantify the dissolved compound. Analyze the concentration of the compound in the supernatant of each sample using a validated analytical method (e.g., HPLC-UV).

  • Plot the results. Create a graph of solubility (concentration) versus pH.

Interpreting the Results: You should observe a significant increase in solubility as the pH increases, particularly above the pKa of the carboxylic acid. This profile will help you identify the optimal pH range for your experiments.

FAQ 2: pH adjustment is not sufficient or is incompatible with my experimental system. What are my other options?

Answer: If altering the pH is not a viable solution, you can explore the use of co-solvents or cyclodextrins. These are powerful techniques for enhancing the solubility of poorly water-soluble compounds.[12][13][14][15][16]

Troubleshooting Guide: Co-solvency and Cyclodextrin Complexation

Issue: My experimental system requires a near-neutral pH, and the compound's solubility is still too low.

Root Cause Analysis: The intrinsic solubility of the neutral form of the compound is insufficient for your needs.

Solutions:

  • Co-solvency: Introduce a water-miscible organic solvent to the aqueous medium.[13] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[12][13][16] These work by reducing the polarity of the solvent system, which can better accommodate a lipophilic solute.

  • Cyclodextrin Complexation: Utilize cyclodextrins to form inclusion complexes with your compound. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17][18] The hydrophobic portion of your compound can be encapsulated within the cyclodextrin cavity, effectively increasing its apparent aqueous solubility.[19][20]

Experimental Protocol: Co-solvent Solubility Screen

Materials:

  • 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid

  • A selection of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400)

  • Aqueous buffer at the desired pH

  • Standard laboratory glassware and analytical instrumentation (HPLC or UV-Vis)

Procedure:

  • Prepare a series of co-solvent mixtures. Create different concentrations of each co-solvent in the aqueous buffer (e.g., 5%, 10%, 20% v/v).

  • Determine the solubility in each mixture. Follow the same procedure as the pH-solubility profiling (steps 1-4) for each co-solvent concentration.

  • Plot the data. Graph the solubility of your compound as a function of the co-solvent concentration.

Data Presentation: Co-solvent Solubility Enhancement

Co-solventConcentration (% v/v)Solubility (µg/mL)Fold Increase
None0(Baseline Solubility)1.0
Ethanol5(Experimental Value)(Calculated)
10(Experimental Value)(Calculated)
20(Experimental Value)(Calculated)
Propylene Glycol5(Experimental Value)(Calculated)
10(Experimental Value)(Calculated)
20(Experimental Value)(Calculated)
PEG 4005(Experimental Value)(Calculated)
10(Experimental Value)(Calculated)
20(Experimental Value)(Calculated)
Experimental Protocol: Cyclodextrin Complexation and Phase Solubility Study

Materials:

  • 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid

  • A selection of cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD))

  • Aqueous buffer at the desired pH

  • Analytical instrumentation (HPLC or UV-Vis)

Procedure:

  • Prepare a series of cyclodextrin solutions. Dissolve increasing concentrations of the cyclodextrin in the aqueous buffer.

  • Determine the solubility in each cyclodextrin solution. Add an excess of your compound to each solution and follow the equilibration and quantification steps outlined previously.

  • Plot the phase solubility diagram. Graph the concentration of the dissolved compound against the concentration of the cyclodextrin.

Interpreting the Phase Solubility Diagram:

  • A-type profile: A linear increase in solubility with increasing cyclodextrin concentration indicates the formation of a soluble 1:1 complex.

  • B-type profile: Shows a plateau or a decrease in solubility at higher cyclodextrin concentrations, which may suggest the formation of less soluble higher-order complexes.

Visualizing Experimental Workflows

To aid in the design and execution of your experiments, the following diagrams illustrate the logical flow of the troubleshooting and optimization processes.

G cluster_0 Initial Solubility Assessment cluster_1 Primary Approach: pH Modification cluster_2 Secondary Approaches cluster_3 Outcome start Low aqueous solubility of 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid ph_solubility Conduct pH-solubility profiling start->ph_solubility ph_sufficient Is solubility sufficient? ph_solubility->ph_sufficient ph_compatible Is pH compatible with the system? ph_sufficient->ph_compatible Yes cosolvency Investigate co-solvents ph_sufficient->cosolvency No cyclodextrin Explore cyclodextrin complexation ph_sufficient->cyclodextrin No ph_compatible->cosolvency No ph_compatible->cyclodextrin No success Optimized Formulation Achieved ph_compatible->success Yes other_methods Consider other techniques (e.g., amorphous solid dispersions) cosolvency->other_methods cosolvency->success cyclodextrin->other_methods cyclodextrin->success

Caption: Decision tree for solubility enhancement.

G cluster_0 Preparation cluster_1 Equilibration & Separation cluster_2 Analysis & Interpretation prep Prepare buffer solutions of varying pH add_compound Add excess compound to each buffer prep->add_compound equilibrate Equilibrate in a thermostatic shaker add_compound->equilibrate separate Centrifuge or filter to remove solid equilibrate->separate analyze Quantify dissolved compound (e.g., HPLC) separate->analyze plot Plot solubility vs. pH analyze->plot

Caption: Workflow for pH-solubility profiling.

Advanced Strategies for Persistent Solubility Issues

For particularly challenging cases, more advanced formulation strategies may be necessary. These often involve altering the solid-state properties of the compound.

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing the active pharmaceutical ingredient (API) in a polymer matrix in an amorphous, non-crystalline state.[4][21][22] The amorphous form has higher free energy and thus greater apparent solubility and a faster dissolution rate compared to the crystalline form.[4] Spray drying is a common method for preparing ASDs.[21][23]

  • Co-crystals: Co-crystallization involves combining the API with a benign co-former molecule in a specific stoichiometric ratio to form a new crystalline solid with different physicochemical properties, including solubility.[10][24] For carboxylic acids, suitable co-formers could be other molecules capable of hydrogen bonding.

These advanced techniques typically require specialized equipment and expertise in solid-state chemistry and formulation science.

Concluding Remarks

Improving the aqueous solubility of 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid is a critical step in its development for many applications. A systematic approach, starting with an understanding of its physicochemical properties and progressing through logical, well-designed experiments, will enable researchers to overcome solubility challenges. This guide provides a framework for this process, from fundamental pH adjustments to more advanced formulation strategies.

References

  • Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Vertex AI Search. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC.
  • Wikipedia. Cosolvent. Available from: [Link]

  • ManTech Publications. A Review of the Solubility Enhancement by Using a Co-Solvency Method. Available from: [Link]

  • MDPI. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Available from: [Link]

  • CD Bioparticles. Cyclodextrin Inclusion Compounds. Available from: [Link]

  • Taylor & Francis Online. New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Available from: [Link]

  • PubMed. Salt formation to improve drug solubility. Available from: [Link]

  • Wisdomlib. Co-solvency: Significance and symbolism. Available from: [Link]

  • ScienceDirect. Salt formation to improve drug solubility. Available from: [Link]

  • MDPI. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Available from: [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation. Available from: [Link]

  • Indian Journal of Pharmaceutical Sciences. Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil. Available from: [Link]

  • ResearchGate. Why salt formation of weak acid increases the drug solubility?. Available from: [Link]

  • Frontiers Publishing Partnerships. Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Available from: [Link]

  • GSC Online Press. A review on solubility enhancement technique for pharmaceutical drugs. Available from: [Link]

  • MDPI. Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Available from: [Link]

  • UNT Digital Library. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Available from: [Link]

  • ResearchGate. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Available from: [Link]

  • Upperton Pharma Solutions. A Guide to Improving API Solubility with Spray-Dried Dispersions. Available from: [Link]

  • Drug Development & Delivery. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Available from: [Link]

  • Agno Pharmaceuticals. Overcoming Solubility Challenges: Techniques To Improve Dissolution Rate And Increase Bioavailability. Available from: [Link]

  • PubMed. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Available from: [Link]

  • Taylor & Francis Online. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. Available from: [Link]

  • MDPI. Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. Available from: [Link]

  • SpringerLink. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Available from: [Link]

  • Semantic Scholar. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. Available from: [Link]

  • American Pharmaceutical Review. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available from: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid

Introduction Welcome to the technical support guide for the synthesis of 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid. This document is designed for researchers, medicinal chemists, and process development profession...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the synthesis of 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid. This document is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges, particularly low yields, in this synthetic sequence. As your dedicated scientific resource, this guide moves beyond simple procedural steps to explain the underlying chemical principles governing the reaction. We will explore common pitfalls, provide evidence-based solutions, and offer detailed protocols to help you optimize your experimental outcomes.

The synthesis of this target molecule, while seemingly straightforward, involves multi-step processes where minor variations in reaction conditions can lead to significant deviations in yield and purity. This guide is structured as a dynamic troubleshooting resource, beginning with a high-level workflow, diving into specific Q&A-based troubleshooting, addressing frequently asked questions, and providing a standardized protocol as a baseline for your experiments.

General Synthesis Workflow

The most common and reliable route to 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid involves a two-stage process: first, the formation of the quinolin-2-one core, and second, the introduction of the propanoic acid side-chain, typically via an ester intermediate which is subsequently hydrolyzed.

Synthesis_Workflow cluster_0 Stage 1: Quinolin-2-one Formation cluster_1 Stage 2: Side-Chain Functionalization & Hydrolysis A Aniline Derivatives C Quinolin-2-one Core A->C Doebner-von Miller or Knoevenagel-type Reaction B α,β-Unsaturated Carbonyls (e.g., Acrylates) B->C D Propanoate Ester Intermediate C->D Michael Addition (e.g., with Ethyl Acrylate) E Final Product: 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid D->E Ester Hydrolysis (Saponification)

Caption: General two-stage synthetic workflow.

Troubleshooting Guide: Addressing Low Yield

This section is formatted to directly address common issues encountered during the synthesis. Each question represents a specific problem, followed by a detailed analysis and recommended course of action.

Q1: My initial quinolin-2-one synthesis (Stage 1) results in a low yield and significant tar-like byproducts. What is happening and how can I fix it?

A1: Analysis and Solution

This is a classic issue in reactions like the Doebner-von Miller or Skraup synthesis, which are often used to form the quinoline core.[1][2] The harsh acidic conditions and high temperatures required can promote undesirable side reactions.

  • Root Cause 1: Polymerization. The α,β-unsaturated carbonyl compounds used as starting materials are susceptible to polymerization under strong acid catalysis.[3] This is often the primary source of the tar and resinous materials that complicate purification and reduce yield.

  • Root Cause 2: Uncontrolled Exotherm. These reactions can be highly exothermic. Localized overheating can accelerate decomposition and polymerization, leading to a dark, intractable reaction mixture.[3]

Recommended Actions:

  • Introduce a Moderating Agent: The addition of a moderating agent like ferrous sulfate (FeSO₄) can help control the reaction's exothermicity, leading to a cleaner reaction profile.[3]

  • Employ a Two-Phase System: Performing the reaction in a two-phase solvent system can sequester the α,β-unsaturated carbonyl in the organic phase, reducing its contact with the aqueous acid phase and thus minimizing polymerization.[3]

  • Control Reagent Addition: Ensure slow, controlled addition of the acid catalyst to the reaction mixture, ideally with efficient external cooling and vigorous stirring to dissipate heat effectively.

  • Consider Alternative Catalysts: Modern variations of these reactions utilize milder Lewis acids (e.g., tin tetrachloride, scandium(III) triflate) or Brønsted acids (e.g., p-toluenesulfonic acid) which can provide better yields with fewer byproducts.[1][4]

Q2: The Michael addition of my quinolin-2-one to an acrylate ester (Stage 2) is sluggish and incomplete. How can I drive this reaction to completion?

A2: Analysis and Solution

The Michael addition to form the propanoate ester intermediate is a critical step. Incomplete conversion is a common yield-limiting factor.

  • Root Cause 1: Insufficient Base Strength. Quinolin-2-one is an amide and not a particularly strong nucleophile. A base is required to deprotonate it, generating the more nucleophilic conjugate base. If the base is too weak (e.g., triethylamine in some cases), the equilibrium concentration of the active nucleophile will be low, resulting in a slow reaction.

  • Root Cause 2: Steric Hindrance. Substituents on either the quinolin-2-one or the acrylate ester can sterically hinder the reaction.

  • Root Cause 3: Competing N- vs. O-Alkylation. Quinolin-2-one exists in tautomeric equilibrium and is an ambident nucleophile. While N-alkylation is generally favored under these conditions, some O-alkylation can occur, leading to isomeric byproducts.[5]

Recommended Actions:

  • Optimize the Base and Solvent: Switch to a stronger base like potassium carbonate or sodium hydride in an aprotic polar solvent such as DMF or DMSO. These conditions more effectively generate the required nucleophile.

  • Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 80-100 °C) can significantly increase the reaction rate.[5] Monitor the reaction by TLC or LCMS to avoid decomposition.

  • Use an Excess of the Michael Acceptor: Using a slight excess (1.2-1.5 equivalents) of the acrylate ester can help drive the reaction to completion according to Le Châtelier's principle.

Q3: My final hydrolysis step (Saponification) gives a low yield of the carboxylic acid. Where is my product going?

A3: Analysis and Solution

The hydrolysis of the ester to the final carboxylic acid is the final and crucial step. Low yield here is often a result of either an incomplete reaction or issues during the workup and isolation phase.

  • Root Cause 1: Incomplete Hydrolysis. While base-catalyzed hydrolysis (saponification) is technically irreversible, it can be slow if reaction conditions are not optimal.[6][7] Insufficient base, low temperature, or short reaction times can lead to unreacted ester. Unlike acid-catalyzed hydrolysis which is an equilibrium process, saponification should go to completion.[7][8][9]

  • Root Cause 2: Improper pH Adjustment during Workup. The product of saponification is the carboxylate salt (e.g., sodium 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoate), which is water-soluble. To isolate the desired carboxylic acid, the solution must be acidified to protonate the carboxylate, causing the neutral carboxylic acid to precipitate. If the pH is not lowered sufficiently (typically to pH 2-3), the product will remain dissolved in the aqueous layer as the salt, leading to a dramatic loss of yield.

  • Root Cause 3: Decarboxylation of Related Impurities. Some synthetic routes may generate β-keto acid intermediates which are prone to decarboxylation upon heating in aqueous base.[10] While the target molecule is not a β-keto acid, ensuring your intermediate is correct is crucial.

Recommended Actions:

  • Ensure Complete Saponification: Use a sufficient excess of base (e.g., 2-3 equivalents of NaOH or KOH) in a water/alcohol co-solvent system and heat under reflux until the starting ester is no longer visible by TLC.

  • Careful Acidification: After hydrolysis, cool the reaction mixture in an ice bath. Slowly add a strong acid (e.g., 2M HCl) dropwise with vigorous stirring. Monitor the pH with a pH meter or pH paper. Continue adding acid until the pH is robustly in the 2-3 range to ensure complete precipitation of the carboxylic acid.

  • Allow Sufficient Time for Precipitation: After acidification, stir the mixture in the ice bath for at least 30-60 minutes to allow for complete crystallization before filtering.

Troubleshooting_Logic Start Low Final Yield Q1 Problem in Stage 1? (Quinolinone Formation) Start->Q1 Q2 Problem in Stage 2? (Michael Addition) Start->Q2 Q3 Problem in Final Step? (Hydrolysis/Workup) Start->Q3 Sol1 Check for Tar/Polymer. - Add Moderator (FeSO4) - Use Two-Phase System - Control Temp/Addition Q1->Sol1 Sol2 Reaction Incomplete? - Use Stronger Base (K2CO3) - Increase Temperature - Use Excess Acrylate Q2->Sol2 Sol3 Product Lost in Workup? - Ensure complete hydrolysis - Acidify to pH 2-3 - Chill before filtering Q3->Sol3

Caption: A logical troubleshooting workflow for low yield.

Frequently Asked Questions (FAQs)

  • Q: What are the critical parameters to monitor throughout the synthesis?

    • A: Temperature is paramount, especially during the quinolin-2-one formation to prevent side reactions.[3] pH is critical during the final workup to ensure product precipitation. Reaction time should always be monitored by an appropriate method (TLC, LCMS) to confirm completion and avoid byproduct formation from prolonged heating.

  • Q: How can I confirm the identity and purity of my final product?

    • A: A combination of techniques is recommended. ¹H and ¹³C NMR spectroscopy will confirm the structure. Mass spectrometry will confirm the molecular weight. Melting point analysis can provide a quick check of purity against literature values. HPLC or LCMS is ideal for quantifying purity.

  • Q: Are there any high-yielding alternative synthetic routes?

    • A: Yes, several modern methods aim to improve yields. For instance, Knoevenagel condensation followed by an aza-Wittig reaction cascade has been used to produce 3-substituted quinolines in good to excellent yields.[11] Additionally, some methods build the side chain first and then form the quinolinone ring. The best route often depends on the available starting materials and substitution patterns required.

  • Q: My final product is difficult to crystallize. What purification alternatives do I have?

    • A: If direct precipitation from the aqueous workup mixture is problematic, you can perform an extraction. After acidification, extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry with a drying agent (like Na₂SO₄ or MgSO₄), filter, and evaporate the solvent. The resulting crude solid can then be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water, acetic acid) or by column chromatography on silica gel.

Data & Parameters Summary

The following tables provide a quick reference for optimizing reaction conditions.

Table 1: Recommended Reaction Condition Parameters

ParameterStage 1: Quinolin-2-one FormationStage 2: Saponification
Catalyst/Reagent Lewis or Brønsted Acids (H₂SO₄, PPA, Sc(OTf)₃)Strong Base (NaOH, KOH)
Molar Ratio Acid: (Catalytic to Stoichiometric)Base: 2-3 equivalents
Solvent High-boiling non-polar (e.g., none, diphenyl ether) or two-phase systemsWater/Alcohol (e.g., H₂O/EtOH)
Temperature 100-250 °C (highly dependent on method)Reflux (80-100 °C)
Typical Time 2-12 hours1-4 hours

Table 2: Saponification Workup Parameters

StepParameterRecommended Value/ProcedureRationale
1. Cooling Temperature0-5 °C (Ice Bath)Minimizes solubility of the final product and controls exotherm during acidification.
2. Acidification Reagent1-2 M HCl or H₂SO₄Strong acid ensures complete protonation of the carboxylate salt.
3. pH Target Final pH2-3Ensures the carboxylic acid is in its neutral, less soluble form for precipitation.
4. Precipitation Time>30 minutesAllows for complete crystallization and maximizes recovery.

Detailed Experimental Protocol (Reference)

This protocol describes a representative synthesis via Michael addition and subsequent saponification.

Step 1: Synthesis of Ethyl 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoate

  • To a stirred suspension of 2-hydroxyquinoline (quinolin-2-one) (1.0 eq) in N,N-dimethylformamide (DMF, ~5 mL per gram of quinolinone), add potassium carbonate (K₂CO₃, 1.5 eq).

  • Add ethyl acrylate (1.2 eq) to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting quinolinone.

  • Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The crude ester will precipitate as a solid. Filter the solid, wash thoroughly with water, and dry under vacuum. The product can be further purified by recrystallization from ethanol if necessary.

Step 2: Hydrolysis to 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid

  • Suspend the crude ethyl ester from Step 1 in a 1:1 mixture of ethanol and 10% aqueous sodium hydroxide (NaOH) solution. Use enough solvent to ensure the mixture can be stirred effectively.

  • Heat the mixture to reflux (approx. 90-100 °C) for 1-2 hours. Monitor the reaction by TLC until the starting ester is completely consumed.

  • Cool the now-clear solution in an ice bath.

  • Slowly add 2M hydrochloric acid (HCl) dropwise with vigorous stirring. Monitor the pH. Continue adding acid until the pH of the solution is between 2 and 3.

  • A white precipitate of the final product will form. Continue stirring the cold slurry for 30 minutes.

  • Collect the solid by vacuum filtration, wash the filter cake with cold water, and dry under high vacuum to yield the final product.

Mechanism: Base-Catalyzed Hydrolysis (Saponification)

The saponification step is a classic nucleophilic acyl substitution reaction. It is effectively irreversible because the final deprotonation of the carboxylic acid by the alkoxide or hydroxide base drives the reaction to completion.

Caption: Mechanism of irreversible ester hydrolysis.

References

  • BenchChem. (n.d.). Side reactions in the synthesis of quinoline derivatives.
  • Facile access to 3-sulfonylquinolines via Knoevenagel condensation/aza-Wittig reaction cascade involving ortho-azidobenzaldehydes and β-ketosulfonamides and sulfones. (n.d.). PMC.
  • Substituted Quinolinones, Part 11: Efficient Synthesis of Different 3‐(4‐Arylidene and Hetarylidene‐5‐oxopyrazolin‐3‐yl) quinolin‐2‐ones. (2007, March 6). Taylor & Francis.
  • Wikipedia. (n.d.). Ester hydrolysis.
  • Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters.
  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. (n.d.). ResearchSpace.
  • Unit (9) carboxylic acids, esters, amines, and amides. (n.d.).
  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • Doebner-von Miller reaction. (n.d.). Semantic Scholar.
  • Doebner-Miller Reaction. (n.d.). SynArchive.
  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (2020, February 22). Chemistry Steps.
  • Hydrolysing esters. (n.d.). Chemguide.
  • Substituted Quinolinones. Part 16. Preparation and reactions of 3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl). (n.d.). SciSpace.
  • Substituted Quinolinones. Part 16. Preparation and reactions of 3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-3-oxopropanoic acid. (2011, September 30). European Journal of Chemistry.
  • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. (n.d.).
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018, February 23).
  • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. (2024, July 16). ACS Publications.
  • Preparation and Some Reactions with 3-(Quinolin-3-yl)-3-Oxopropanoic Acid. (n.d.).

Sources

Troubleshooting

Technical Support Center: A Guide to Resolving HPLC Peak Tailing for 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering peak tailing issues during the HPLC analysis of 3-(2-oxo-1,2-dihydroqui...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering peak tailing issues during the HPLC analysis of 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid. As Senior Application Scientists, we have structured this guide to provide not just solutions, but a foundational understanding of the chromatographic principles at play. Our goal is to empower you to troubleshoot effectively and develop robust analytical methods.

FAQ 1: Understanding the Analyte - Why is this specific compound prone to peak tailing?

Answer:

The propensity of 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid to exhibit peak tailing in reversed-phase HPLC is rooted in its molecular structure. The molecule possesses two key features that can lead to undesirable secondary interactions with the stationary phase:

  • An Ionizable Carboxylic Acid Group: The propanoic acid side chain has a pKa value typical for carboxylic acids. When the mobile phase pH is near or above this pKa, the acid group becomes deprotonated, forming a negatively charged carboxylate anion.

  • A Polar Heterocyclic System: The quinolinone ring contains polar lactam functionality and is capable of engaging in hydrogen bonding.

In reversed-phase HPLC using silica-based columns (e.g., C18, C8), the primary retention mechanism is hydrophobic interaction. However, the silica backbone invariably contains residual silanol groups (Si-OH). These silanols are weakly acidic and can become deprotonated (Si-O⁻) at mobile phase pH values above approximately 3.5-4.0.

Peak tailing for this analyte is primarily caused by a secondary retention mechanism where the polar regions of the analyte interact strongly with these active silanol sites on the stationary phase.[1][2] This is particularly problematic when both the analyte and the silanol groups are in their ionized forms, leading to strong ionic interactions that delay a portion of the analyte molecules as they pass through the column, resulting in a "tail."

cluster_Analyte Analyte Molecule cluster_StationaryPhase Silica Stationary Phase cluster_Interaction Secondary Interaction (Cause of Tailing) Analyte 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid Carboxylic Acid Group (-COOH) Quinolinone Ring InteractionNode Strong polar/ionic attraction delays elution for some molecules, causing a tailing peak. Analyte->InteractionNode Interacts with Silanol Residual Silanol Group (Si-OH) Can become ionized (Si-O⁻) Silanol->InteractionNode

Caption: Mechanism of secondary interaction causing peak tailing.

FAQ 2: I'm seeing significant peak tailing. What is a logical workflow to diagnose and solve the issue?

Answer:

A systematic approach is crucial to efficiently resolve chromatographic issues. Instead of making random changes, follow a logical progression from the most likely and easiest-to-address causes to more complex hardware-related factors. The following flowchart outlines a proven troubleshooting strategy.

G cluster_0 Step 1: Mobile Phase Optimization cluster_1 Step 2: Column Evaluation cluster_2 Step 3: System & Method Check start Peak Tailing Observed (Asymmetry Factor > 1.2) ph_check Is Mobile Phase pH ~2 units below analyte pKa? (Target pH 2.5 - 3.0) start->ph_check adjust_ph Adjust pH with Acid (e.g., 0.1% Formic Acid) ph_check->adjust_ph No buffer_check Is buffer concentration adequate (10-25 mM)? ph_check->buffer_check Yes adjust_ph->buffer_check adjust_buffer Increase buffer strength or choose a suitable buffer buffer_check->adjust_buffer No column_type Are you using a modern, end-capped (Type B) column? buffer_check->column_type Yes adjust_buffer->column_type change_column Switch to an end-capped or polar-embedded column column_type->change_column No column_health Is the column old or contaminated? column_type->column_health Yes change_column->column_health flush_column Flush column or replace if necessary column_health->flush_column Yes overload_check Is the peak overloaded? (Check for fronting at high conc.) column_health->overload_check No flush_column->overload_check dilute_sample Reduce sample concentration or injection volume overload_check->dilute_sample Yes dead_volume Check for extra-column volume (fittings, tubing) overload_check->dead_volume No dilute_sample->dead_volume fix_plumbing Use narrow ID tubing and ensure proper connections dead_volume->fix_plumbing Yes end_node Symmetrical Peak Achieved dead_volume->end_node No fix_plumbing->end_node

Sources

Optimization

Technical Support Center: A Guide to the Storage and Stability of 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid

Welcome to the technical support center for 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid (CAS No. 37618-03-4).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid (CAS No. 37618-03-4). This guide is designed for researchers, scientists, and drug development professionals to ensure the chemical integrity and stability of this compound during storage and experimentation. Inconsistent results can often be traced back to compound degradation, and this resource provides in-depth FAQs and troubleshooting protocols to mitigate these risks.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues and questions regarding the stability of 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid.

Q1: What are the optimal storage conditions for solid 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid?

For maximal shelf-life, the solid compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry environment. The quinolone core is susceptible to photodegradation, and the carboxylic acid moiety can make the compound hygroscopic.[1]

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows the rate of potential chemical degradation.[2] For long-term storage (>6 months), -20°C is advisable.[3]
Light Store in an amber or opaque vialThe quinolone scaffold is known to be photosensitive and can degrade upon exposure to UV or ambient light.[1][2][4]
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen)Minimizes the risk of oxidation, which can be a degradation pathway for both the quinoline ring and the propanoic acid side chain.[5]
Humidity Store in a desiccated environmentPrevents moisture absorption, which can lead to hydrolysis or physical changes in the solid form.[1][6]

Q2: I've noticed my solid compound has developed a yellowish or brownish tint over time. What is happening?

The development of a yellow or brown color is a common indicator of degradation for quinoline-type compounds.[2] This is most often caused by oxidation or photodegradation upon exposure to ambient light and/or air.[2][7] This color change signifies that the integrity of the compound is compromised, and it should not be used for quantitative or sensitive biological experiments.

Q3: My experimental results are inconsistent. Could my compound be degrading in solution?

Yes, a loss of potency or inconsistent results are classic signs of compound degradation in solution.[2] 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid possesses two key functional groups that influence its stability in solution: the quinolone ring and the carboxylic acid. The stability is highly dependent on the pH, solvent, temperature, and light exposure during the experiment.[2][8] It is strongly recommended to prepare fresh solutions for each experiment or to validate the stability of stock solutions under your specific storage conditions.

Q4: What are the primary factors that cause degradation in solution?

The main factors influencing the stability of this compound in solution are:

  • Light: As with the solid form, quinolone compounds are photosensitive and will degrade when exposed to light, leading to the formation of byproducts.[1][5]

  • pH: The carboxylic acid group means that both the solubility and stability of the compound are pH-dependent.[8] Extreme acidic or basic conditions can accelerate hydrolysis of the lactam in the quinolone ring or catalyze other degradation reactions.

  • Oxidation: The compound can be susceptible to oxidation, especially in the presence of dissolved oxygen or oxidizing agents in the solvent.[5]

  • Temperature: Elevated temperatures will increase the rate of all chemical degradation pathways.[2]

Q5: How should I prepare and store stock solutions to maximize stability?

To enhance stability:

  • Solvent Selection: Use a high-purity, anhydrous solvent such as DMSO or DMF for the initial concentrated stock. For aqueous buffers, ensure they are freshly prepared and degassed to remove oxygen.

  • pH Control: Use a buffer system to maintain a stable pH, ideally within a neutral to slightly acidic range (e.g., pH 5-7).[8] The optimal pH should be determined experimentally.

  • Storage: Store stock solutions in small, single-use aliquots in amber vials at -20°C or -80°C to minimize freeze-thaw cycles.[9] Repeated freezing and thawing can accelerate degradation.[9]

Section 2: Troubleshooting Guide: Investigating Degradation

If you suspect your compound is degrading, a systematic approach is necessary to confirm the issue and identify the cause.

Diagnostic Workflow for Suspected Degradation

This workflow provides a logical sequence of steps to diagnose and address stability issues.

G cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: Confirmation cluster_2 Phase 3: Root Cause Analysis cluster_3 Phase 4: Corrective Action A Inconsistent Results or Visual Change in Compound B Prepare Fresh Stock Solution from New/Verified Lot A->B C Analyze Old vs. Fresh Sample (Use Protocol 3: HPLC-UV) B->C D Compare Purity & Peak Area C->D E Is Purity of Old Sample <95% or New Peaks Present? D->E F Perform Forced Degradation Study (Use Protocol 2) E->F Yes H Discard Degraded Stock/ Solid Lot E->H Yes J Degradation Unlikely. Investigate Other Experimental Variables (e.g., assay, reagents). E->J No G Identify Specific Stress Condition(s) Causing Degradation F->G I Implement Correct Storage & Handling Procedures (Use Protocol 1) G->I H->I

Caption: Troubleshooting workflow for suspected compound degradation.

Section 3: Protocols for Stability Assessment

This section provides detailed, step-by-step methodologies for proper handling and for actively investigating the stability of your compound.

Protocol 1: Recommended Storage and Handling Procedures
  • Receiving Solid Compound: Upon receipt, immediately inspect the container for an intact seal. Log the date of receipt and certificate of analysis.

  • Aliquoting: If you will not use the entire batch at once, aliquot the solid into smaller, pre-weighed amounts in separate amber glass vials. This prevents contamination and repeated exposure of the main stock to the atmosphere.

  • Inert Atmosphere: Before sealing, flush each vial with an inert gas like argon or nitrogen.

  • Sealing and Labeling: Use vials with PTFE-lined caps to ensure an airtight seal. Label each vial clearly with the compound name, lot number, concentration/mass, and date.

  • Storage: Place the sealed vials inside a secondary container with a desiccant and store at the recommended temperature (2-8°C for short-term, -20°C for long-term).

  • Solution Preparation: Prepare solutions using high-purity, anhydrous solvents. For aqueous experiments, use freshly prepared buffers.

  • Solution Storage: Store stock solutions in single-use aliquots in amber vials at -20°C or below. Avoid repeated freeze-thaw cycles.

Protocol 2: Performing a Forced Degradation Study

Forced degradation (or stress testing) intentionally exposes the compound to harsh conditions to rapidly identify potential degradation pathways and products.[10][11] This is crucial for developing stability-indicating analytical methods.

  • Objective: To determine the susceptibility of 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid to hydrolysis, oxidation, heat, and light.

  • Materials:

    • 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid

    • Acetonitrile (ACN) and Water (HPLC grade)

    • 0.1 M Hydrochloric Acid (HCl)

    • 0.1 M Sodium Hydroxide (NaOH)

    • 3% Hydrogen Peroxide (H₂O₂)

    • HPLC system with UV detector (See Protocol 3)

  • Procedure:

    • Prepare a stock solution of the compound at 1 mg/mL in a 50:50 ACN:Water mixture.

    • Set up the stress conditions as described in the table below. Each condition should have a corresponding control sample (compound in solvent, stored protected from stress).

    • Incubate samples for a defined period (e.g., 24, 48, or 72 hours), sampling at intermediate time points. The goal is to achieve 5-20% degradation.[12]

    • Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Analyze all samples by HPLC-UV (Protocol 3) against a non-degraded standard to determine the percentage of degradation and identify any new impurity peaks.

Stress ConditionProcedureRationale
Acid Hydrolysis Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.To test susceptibility to degradation in acidic environments.[12]
Base Hydrolysis Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.To test susceptibility to degradation in alkaline environments.[12]
Oxidation Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temp, protected from light.To evaluate sensitivity to oxidative stress.[13]
Thermal Stress Store the stock solution (liquid) and a sample of the solid powder at 80°C.To assess the impact of high temperature on stability.[2]
Photolytic Stress Expose the stock solution in a clear vial to a photostability chamber with a light source providing UV and visible light (e.g., 1.2 million lux hours). Wrap a control sample in aluminum foil.[2]To determine light sensitivity, a known issue for quinolones.[1][7]
Protocol 3: Analytical Method for Detecting Degradation (HPLC-UV)

This protocol provides a general-purpose reverse-phase HPLC method to separate the parent compound from potential degradation products.

  • System: HPLC with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 294 nm (or scan for optimal wavelength with DAD).[14]

  • Injection Volume: 10 µL.

  • Analysis: Monitor the chromatogram for a decrease in the main peak area (parent compound) and the appearance of new peaks (degradation products). Calculate percent purity using area normalization.

Section 4: Understanding the Potential Degradation Pathways

Knowledge of the potential degradation mechanisms helps in proactively preventing them. The structure of 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid suggests three primary degradation routes.

G cluster_0 Potential Degradation Pathways cluster_1 Photodegradation (Light) cluster_2 Oxidation (O2, Peroxides) cluster_3 Hydrolysis (Acid/Base) Parent 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid Photo_Prod Ring-opened products, Hydroxylated quinolones, Decarboxylated species Parent->Photo_Prod hv Oxid_Prod N-oxides, Side-chain oxidation (e.g., β-keto acid), Hydroxylated quinolones Parent->Oxid_Prod [O] Hydro_Prod Lactam ring opening to form amino-dicarboxylic acid Parent->Hydro_Prod H+/OH-, H2O

Caption: Plausible degradation pathways for the target molecule.

  • Photodegradation: Quinolone and fluoroquinolone antibiotics are well-documented to be photoreactive.[1][15] Absorption of UV light can lead to complex reactions, including cleavage of the quinolone ring system, decarboxylation of the propanoic acid side chain, or the formation of hydroxylated byproducts.[7][15]

  • Oxidation: The electron-rich aromatic system and the aliphatic side chain are potential sites for oxidation. This can lead to the formation of N-oxides on the quinoline nitrogen or oxidation along the propanoic acid chain.[5]

  • Hydrolysis: Under strong acidic or basic conditions, the amide bond (lactam) within the 2-oxo-quinoline ring can be hydrolyzed. This would lead to the opening of the heterocyclic ring to form an amino-dicarboxylic acid derivative, significantly altering the compound's structure and activity.[11]

By understanding these vulnerabilities, researchers can implement the appropriate storage and handling procedures outlined in this guide to ensure the integrity of 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid, leading to more reliable and reproducible scientific outcomes.

References

  • Patsnap Eureka. (2025, July 31).
  • PubMed. (2016, July 15). Effect of various storage conditions on the stability of quinolones in raw milk.
  • Google Patents. (1999). WO1999043302A1 - Stabilizing composition for pharmaceutical dosage forms.
  • MDPI. (2022, August 18).
  • Stabilization of Pharmaceuticals to Oxidative Degrad
  • BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
  • PMC. (n.d.).
  • Beilstein Journals. (2021, December 2).
  • Frontiers. (n.d.). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains.
  • Agilent. (n.d.). Analyze Quinolone Residues in Milk with an Agilent Poroshell 120, 4 µm Column.
  • PubMed. (2005, June 15). Photoreactivity of biologically active compounds. XVII. Influence of solvent interactions on spectroscopic properties and photostability of primaquine.
  • RSC Publishing. (n.d.). Analytical Methods.
  • ThaiJO. (n.d.). Fluoroquinolone antibacterial drugs - Asia-Pacific Journal of Science and Technology.
  • NextSDS. (n.d.). 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid.
  • Sapphire Bioscience. (n.d.). 3-(2-Oxo-1,2-dihydroquinolin-3-yl)propanoic acid.
  • SciSpace. (n.d.).
  • OUCI. (n.d.).
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2026, March 13).
  • Biomedical Journal of Scientific & Technical Research. (2022, November 30).
  • ResearchGate. (n.d.).
  • SciSpace. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
  • ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline.
  • MDPI. (2021, November 10). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)
  • ResearchGate. (2025, December 4).

Sources

Troubleshooting

catalyst optimization for reactions with 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid

Welcome to the Technical Support Center for 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid (CAS: 37618-03-4). This carbostyril derivative is a critical scaffold in medicinal chemistry, frequently utilized in the synthe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid (CAS: 37618-03-4). This carbostyril derivative is a critical scaffold in medicinal chemistry, frequently utilized in the synthesis of atypical antipsychotics (e.g., aripiprazole analogs) and anti-ulcer agents (e.g., rebamipide derivatives).

Because this molecule features an ambident nucleophilic core (the 2-oxo-1,2-dihydroquinoline moiety), a conjugated C3=C4 double bond, and a reactive propanoic acid side chain, researchers frequently encounter chemoselectivity and regioselectivity issues. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols for the three most challenging catalytic transformations involving this scaffold.

Module 1: Chemoselective Hydrogenation of the Carbostyril Core

The reduction of the conjugated C3=C4 double bond to yield 3-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)propanoic acid is a common optimization bottleneck.

FAQ 1.1: Why am I observing over-reduction of the aromatic ring during hydrogenation?

Causality & Expert Insight: The C3=C4 double bond of the carbostyril core is conjugated with both the aromatic ring and the carbonyl group. While it is susceptible to catalytic hydrogenation, applying excessive hydrogen pressure (>5 MPa) or elevated temperatures (>80 °C) with highly active catalysts (like PtO2) will overcome the resonance energy of the fused benzene ring, leading to octahydro-2-quinolone impurities [5]. To achieve chemoselectivity, you must use a milder catalyst system. Palladium on Carbon (Pd/C) at 10% loading under moderate pressure (3.5 MPa) is the industry standard for this transformation, as it selectively reduces the electron-deficient alkene without breaking aromaticity [5]. Alternatively, Rhodium catalysts (e.g., [Rh(cod)2​]BF4​ ) with silanes can be used for transfer hydrogenation at room temperature[2].

G A 3-(2-oxo-1,2-dihydroquinolin-3-yl) propanoic acid (Conjugated C3=C4) B Catalyst: Pd/C + H2 (3.5 MPa) A->B Mild Conditions C 3-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl) propanoic acid (Target) B->C Chemoselective D Octahydro-2-quinolone (Over-reduction Impurity) B->D High Temp/Pressure

Caption: Chemoselective hydrogenation of the carbostyril C3=C4 double bond avoiding aromatic over-reduction.

FAQ 1.2: What is the optimal protocol for chemoselective reduction of the C3=C4 double bond?

Self-Validating Protocol: Pd/C Catalyzed Hydrogenation

  • Preparation: Dissolve 1.0 equivalent of 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid in a mixture of ethanol/water (8:2 v/v).

  • Catalyst Loading: Add 10 wt% of 5% Pd/C (ensure the catalyst is 50% wet to mitigate fire hazards during addition).

  • Reaction: Purge the autoclave with nitrogen three times, followed by hydrogen gas. Pressurize to 3.5 MPa and heat to 75 °C. Stir vigorously for 7 hours [5].

  • Validation Checkpoint: Monitor hydrogen uptake. The reaction is complete when the pressure drop ceases. TLC (DCM:MeOH 9:1) should show the disappearance of the UV-active starting material (the saturated product has significantly lower UV absorbance at 254 nm).

  • Workup: Cool to room temperature, vent the hydrogen safely, and filter the catalyst through a Celite pad. Concentrate the filtrate under reduced pressure to crystallize the pure 3,4-dihydrocarbostyril derivative.

Module 2: Catalytic Amidation of the Propanoic Acid Side Chain

Converting the propanoic acid moiety into an amide is essential for synthesizing peptide-like derivatives or coupling with piperazines.

FAQ 2.1: My amidation yields are low using standard EDC/HOBt. How can I optimize the catalyst system?

Causality & Expert Insight: The poor solubility of the carbostyril core in standard organic solvents (like DCM or THF) often leads to incomplete activation of the carboxylic acid when using EDC/HOBt. Furthermore, the weakly acidic N-H of the carbostyril can occasionally interfere if the base concentration is not carefully controlled. Switching to a uronium-based coupling agent like HBTU or HATU in a highly polar aprotic solvent (DMF) significantly accelerates the formation of the active ester, overcoming solubility barriers and minimizing side reactions [4].

Table 1: Catalyst/Reagent Comparison for Propanoic Acid Amidation

Coupling SystemSolventBaseTypical YieldNotes / Troubleshooting
EDC / HOBt DCM / THFDIPEA40-55%Poor substrate solubility; requires >24h reaction time.
SOCl₂ (Catalytic DMF) Neat -> THFTEA60-70%Harsh conditions; risk of chlorinating the carbostyril core.
HBTU DMFTEA80-90%Highly efficient; rapid activation; requires strict anhydrous conditions [4].
HATU DMFDIPEA>90%Best for sterically hindered amines; most expensive option.
FAQ 2.2: What is the protocol for high-yield amidation using HBTU?

Self-Validating Protocol: HBTU-Mediated Coupling

  • Activation: In an oven-dried flask, suspend 1.0 eq of 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid and 1.1 eq of HBTU in anhydrous DMF (20 mL/g of substrate) [4].

  • Base Addition: Stir for 10 minutes at room temperature, then cool to 0 °C. Add 3.3 eq of Triethylamine (TEA) dropwise. The solution should become homogeneous as the active ester forms.

  • Coupling: Add 1.5 eq of the desired amine (e.g., a protected amino acid or piperazine derivative).

  • Validation Checkpoint: Stir at room temperature for 12 hours. The reaction mixture will turn slightly yellow. LC-MS is the best validation tool here, looking for the [M+H]+ of the target amide.

  • Workup: Quench with ice water to precipitate the product. Filter, wash with dilute HCl (0.1 M) to remove unreacted amine, and recrystallize from ethanol.

Module 3: Regioselective N-Alkylation via Phase Transfer Catalysis (PTC)

When functionalizing the carbostyril core, the lactam acts as an ambident nucleophile, capable of reacting at the Nitrogen (N1) or the Oxygen (O2).

FAQ 3.1: I am getting a mixture of N-alkylated and O-alkylated products. How do I force N-alkylation?

Causality & Expert Insight: Under standard basic conditions (e.g., K2​CO3​ in DMF), the alkylation of quinolin-2(1H)-ones is under kinetic vs. thermodynamic control. The oxygen atom is harder and more electronegative, often leading to rapid O-alkylation (kinetic product). However, N-alkylation is thermodynamically favored [8]. To exclusively drive N-alkylation, you must introduce a Phase Transfer Catalyst (PTC) such as Tetrabutylammonium Bromide (TBAB). The bulky tetraalkylammonium cation forms a loose, highly reactive ion pair with the carbostyril anion. This "softens" the nucleophile, shifting the reactivity entirely toward the softer nitrogen center, yielding the N1-alkylated product almost exclusively [4, 8].

G Substrate Carbostyril Core (Ambident Nucleophile) Base Base (K2CO3) + Alkyl Halide Substrate->Base PTC Phase Transfer Catalyst (e.g., TBAB) Base->PTC Addition of PTC N_Alk N1-Alkylated Product (Thermodynamic Target) Base->N_Alk Standard O_Alk O2-Alkylated Product (Kinetic Impurity) Base->O_Alk Standard PTC->N_Alk Exclusive/High Yield

Caption: Phase Transfer Catalysis (PTC) shifts the ambident reactivity to favor N1-alkylation exclusively.

FAQ 3.2: What is the standard protocol for PTC-mediated N-alkylation?

Self-Validating Protocol: TBAB-Catalyzed N-Alkylation (Note: If the propanoic acid side chain is unprotected, it will also be alkylated to form an ester. Ensure the acid is protected as a methyl/ethyl ester prior to this step [4].)

  • Preparation: Dissolve 1.0 eq of the carbostyril ester and 3.0 eq of finely powdered anhydrous K2​CO3​ in DMF (25 mL/g).

  • PTC Addition: Add 0.1 to 0.2 eq of Tetrabutylammonium Bromide (TBAB). Stir at room temperature for 30 minutes to generate the ammonium-enolate ion pair [4].

  • Alkylation: Dropwise add 1.2 eq of the alkyl halide (e.g., 1-bromohexane or 1,4-dibromobutane).

  • Validation Checkpoint: Heat to 60 °C for 4 hours. Monitor by 1H NMR of a crude aliquot. The N-alkylated product will show a distinct triplet for the N−CH2​ protons around 4.0–4.3 ppm, whereas O-alkylated products typically show the O−CH2​ protons further downfield (4.5–4.8 ppm).

  • Workup: Dilute the mixture with water (5 volumes) to dissolve the inorganic salts and precipitate the N-alkylated product. Filter, wash with water, and dry under a vacuum.

References
  • Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents Source: MDPI (Molecules) URL:[Link][1]

  • Palladium catalyzed mild reduction of α,β-unsaturated compounds by triethylsilane Source: ResearchGate URL:[Link][2]

  • A Review of U.S. Patents in the Field of Organic Process Development Published During June and July 2008 Source: ACS Publications (Organic Process Research & Development) URL:[Link][3]

  • Selective synthesis of novel quinolones-amino esters as potential antibacterial and antifungal agents Source: University of Helsinki (Helda) URL:[Link][4]

  • Process for preparing 7-hydroxy-3,4-dihydrocarbostyril (CZ300351B6) Source: Google Patents URL:[5]

  • Investigations on the 4-Quinolone-3-carboxylic Acid Motif Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link][6]

  • Synthesis of 2-Oxoquinoline Derivatives as Dual Pim and mTORC Protein Kinase Inhibitors Source: NIH (PubMed Central) URL:[Link][7]

  • Studies on the alkylation of quinolin-2(1H)-one derivatives Source: ResearchGate URL:[Link][8]

Sources

Optimization

Technical Support Center: Synthetic Strategies for 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic Acid Derivatives

Welcome to the technical support guide for navigating the synthetic challenges associated with 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid derivatives. This class of molecules holds significant interest in medicinal...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for navigating the synthetic challenges associated with 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid derivatives. This class of molecules holds significant interest in medicinal chemistry and drug development, but its structural complexity, particularly the potential for steric hindrance, often leads to complications in synthetic routes.[1][2] This guide provides in-depth troubleshooting advice, validated protocols, and mechanistic insights to help you overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and why is it a significant issue with this specific quinolinone scaffold?

A: Steric hindrance is a phenomenon where the size of substituent groups on a molecule impedes a chemical reaction.[3] In the case of 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid derivatives, the propanoic acid side chain at the C3 position is spatially close to substituents at the C4 position. Furthermore, the entire 3-substituent can restrict access to the benzo- portion of the quinolinone ring system (C5-C8 positions), making subsequent modifications challenging. This "crowding" can prevent reagents from approaching the reactive site, leading to slow reactions, low yields, or complete reaction failure.

Q2: My reaction yield is low. What are the first, most basic parameters I should optimize when I suspect steric hindrance is the cause?

A: Before resorting to more complex synthetic strategies, systematic optimization of fundamental reaction parameters is crucial.[4]

  • Temperature: Increasing the reaction temperature provides more kinetic energy to overcome the activation barrier imposed by steric repulsion. Conversely, for some equilibrium processes, lowering the temperature might favor the desired product.

  • Reaction Time: Sterically hindered reactions are often slow. Monitor the reaction over an extended period (24-48 hours) by TLC or LC-MS to determine if the reaction is simply sluggish or has stalled completely.

  • Solvent: The polarity and coordinating ability of the solvent can influence transition state stability.[4] Experiment with a range of solvents (e.g., switching from DCM to a higher-boiling polar aprotic solvent like DMF or NMP).

  • Concentration: In some bimolecular reactions, higher concentrations can increase the frequency of molecular collisions, potentially improving yields.

Q3: Which positions on the quinolinone core are most likely to introduce steric challenges for reactions on the propanoic acid side chain?

A: The C4 position is the most significant contributor to steric hindrance affecting the C3-propanoic acid side chain. A bulky substituent at C4 (e.g., a phenyl group or a substituted hydroxyl group) can severely restrict the conformational freedom of the propanoic acid chain, hindering the approach of reagents to the carboxylic acid. Additionally, bulky groups at the N1 position can also contribute to the overall steric environment around the C3 substituent.

Troubleshooting Guide 1: Poor Yield in Amide Coupling of the Propanoic Acid Side-Chain

This is one of the most common challenges, particularly when attempting to couple the propanoic acid with sterically demanding or electronically deactivated (i.e., poorly nucleophilic) amines.

Problem: You are experiencing low to no yield in the formation of an amide bond between the 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid and a target amine, especially a secondary or sterically encumbered primary amine.

Probable Causes:

  • High Steric Repulsion: The quinolinone core, especially with substituents at C4, sterically shields the carboxylic acid. The incoming amine may also be bulky, creating a highly crowded transition state.

  • Low Nucleophilicity of the Amine: Electron-withdrawing groups on the amine reduce its nucleophilicity, making it a poor reactant for a sterically hindered electrophile.[5]

  • Ineffective Carboxylic Acid Activation: Standard coupling reagents (e.g., EDC alone) may not be potent enough to generate a sufficiently reactive intermediate to overcome the steric barrier.

Proposed Solutions & Protocols

The key is to increase the reactivity of the carboxylic acid, transforming it into a highly potent electrophile that is less sensitive to the steric environment.

start Low Yield in Amide Coupling amine_type Is the amine sterically hindered or electron-deficient? start->amine_type sol1 Solution 1: Enhanced Carbodiimide (EDC/HOBt + DMAP) amine_type->sol1 Moderately Hindered sol2 Solution 2: Acyl Fluoride Intermediate (BTFFH or Cyanuric Fluoride) amine_type->sol2 Severely Hindered sol3 Solution 3: Advanced Reagents (TCFH/Oxyma) sol1->sol3 If fails sol2->sol3 Alternative

Caption: Decision workflow for selecting an amide coupling strategy.

Protocol 1: Enhanced Carbodiimide Coupling with DMAP

This method boosts the reactivity of the standard EDC/HOBt coupling by adding catalytic 4-dimethylaminopyridine (DMAP), which forms a highly reactive acylpyridinium intermediate.

  • Step 1: In a dry, inert atmosphere flask, dissolve the 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid (1.0 equiv.), HOBt (1.2 equiv.), and DMAP (0.1 equiv.) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂).

  • Step 2: Stir the solution at room temperature for 10 minutes.

  • Step 3: Add EDC·HCl (1.2 equiv.) and stir for an additional 20 minutes to pre-activate the carboxylic acid.

  • Step 4: In a separate flask, dissolve the hindered amine (1.1 equiv.) and a non-nucleophilic base such as DIPEA (2.0 equiv.) in the same anhydrous solvent.

  • Step 5: Add the amine solution to the activated carboxylic acid mixture.

  • Step 6: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction may require 12-24 hours.[5]

  • Step 7: Upon completion, perform a standard aqueous workup and purify the crude product by column chromatography.

Protocol 2: Acyl Fluoride-Mediated Coupling

Acyl fluorides are more stable than acyl chlorides but significantly more reactive than the intermediates formed by carbodiimides, making them ideal for challenging couplings.[5]

  • Step 1: In a dry microwave vial or sealed tube under an inert atmosphere, add the carboxylic acid (1.3 equiv.) and a fluorinating agent such as BTFFH (1.5 equiv.) or Cyanuric Fluoride (0.5 equiv.).

  • Step 2: Add anhydrous CH₂Cl₂ followed by a suitable base like DIPEA (4.5 equiv.).

  • Step 3: Stir the mixture for 30-60 minutes at room temperature to form the acyl fluoride intermediate. You can monitor this conversion by ¹⁹F NMR if desired.

  • Step 4: Add the hindered amine (1.0 equiv.) to the vial.

  • Step 5: Seal the vial and heat the reaction to a higher temperature (e.g., 40-60 °C). The increased temperature helps overcome the steric barrier.

  • Step 6: Monitor the reaction by LC-MS. Upon completion, cool to room temperature, perform an aqueous workup, and purify.

Data Summary: Comparison of Coupling Strategies
StrategyKey ReagentsRelative ReactivityConditionsBest For
Standard CarbodiimideEDC, HOBtLowRoom TempUnhindered substrates
Enhanced CarbodiimideEDC, HOBt, DMAP MediumRoom TempModerately hindered amines[5]
Acyl FluorideBTFFH or Cyanuric FluorideHighElevated TempSeverely hindered/deactivated amines[5]
Advanced ReagentsTCFH, OxymaVery HighRoom TempChemoselective couplings, hindered amines[6]

Troubleshooting Guide 2: Failed Modification of the Quinolinone Aromatic Ring

Problem: You are unable to install a substituent (e.g., via nitration, halogenation, or Friedel-Crafts acylation) on the benzo- portion (C5-C8) of a pre-formed 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid derivative.

Probable Causes:

  • Steric Shielding: The C3-propanoic acid chain can fold back over the aromatic ring, physically blocking the approach of electrophiles, especially to the C5 position.

  • Deactivating Effects: The 2-oxo group is electron-withdrawing, deactivating the ring towards electrophilic aromatic substitution. This electronic effect, combined with steric hindrance, can shut down reactivity.

  • Chelation: The carboxylic acid can coordinate to Lewis acid catalysts (used in Friedel-Crafts reactions), deactivating the catalyst and preventing the reaction.

Proposed Solutions & Strategies

The primary strategy is to reconsider the order of synthetic steps. It is often far more effective to modify a simpler quinolinone precursor and introduce the C3-propanoic acid side chain at a later stage.

cluster_0 Problematic Route cluster_1 Recommended Route p1 Start: Bulky Quinolinone Propanoic Acid p2 Attempted Ring Functionalization (e.g., Friedel-Crafts) p1->p2 p3 Result: Low or No Yield p2->p3 s1 Start: Simple Quinolinone Precursor s2 Step 1: Ring Functionalization (e.g., Halogenation) s1->s2 s3 Step 2: Introduce C3 Side Chain (e.g., via Heck or Reformatsky) s2->s3 s4 Result: Target Molecule s3->s4

Caption: Reordering synthetic steps to bypass steric hindrance.

Strategy 1: Reverse the Order of Synthesis
  • Functionalize the Core: Start with a simple 2-oxo-1,2-dihydroquinoline. Perform the desired electrophilic aromatic substitution (e.g., bromination at C6). This step is unhindered and should proceed in high yield.

  • Introduce the Side Chain: Use a palladium-catalyzed cross-coupling reaction, such as the Heck reaction, to install an acrylic acid ester at the C3 position of your functionalized quinolinone. Subsequent reduction of the double bond will yield the desired propanoic acid side chain. This avoids performing sensitive reactions on a complex, sterically crowded molecule.

Strategy 2: Employ Radical Reactions

Radical-initiated reactions are generally less sensitive to steric bulk compared to two-electron pathways (like SₙAr or Friedel-Crafts).[4] If a late-stage functionalization is unavoidable, consider radical-based methods for halogenation or other modifications where applicable.

References

  • BenchChem Technical Support Team. (2025). Overcoming steric hindrance in 2-substituted dihydroquinolinone synthesis. Benchchem.
  • Davis, M. J., et al. (2009).
  • Fang, Y., & Kaya, E. (n.d.). General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection.
  • Davis, M. J., et al. (2009).
  • Lundgren, R. J., et al. (2017).
  • Novak, I., et al. (2004). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. The Journal of Organic Chemistry.
  • BenchChem Application Note. (n.d.).
  • Orlando, G., et al. (2026). Quinolines: the role of substitution site in antileishmanial activity.
  • Kaczor, A. A., et al. (2025).
  • Furet, P., & Guagnano, V. (n.d.). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. Royal Society of Chemistry.
  • El-Dean, A. M. K., et al. (n.d.). Substituted Quinolinones. Part 16. Preparation and reactions of 3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl). SciSpace.
  • Abdel-Aziz, A. A.-M., et al. (2022). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to Validating the Antibacterial Efficacy of 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid

An In-Depth Comparative Framework for Drug Development Professionals In the persistent search for novel antibacterial agents to combat the growing threat of antimicrobial resistance, the quinolinone scaffold remains a pr...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Framework for Drug Development Professionals

In the persistent search for novel antibacterial agents to combat the growing threat of antimicrobial resistance, the quinolinone scaffold remains a promising area of exploration. This guide provides a comprehensive framework for validating the antibacterial efficacy of a novel derivative, 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid. As a Senior Application Scientist, the following sections will not only detail the necessary experimental protocols but also delve into the scientific rationale behind these choices, ensuring a robust and self-validating approach to your investigation. We will benchmark this novel compound against established quinolone antibiotics and a closely related structural analog to provide a clear perspective on its potential.

The Quinolone Heritage: A Foundation of Antibacterial Action

Quinolone antibiotics have been a cornerstone of antibacterial therapy for decades. Their primary mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are critical for bacterial DNA replication, repair, and recombination. By stabilizing the enzyme-DNA complex, quinolones introduce double-stranded breaks in the bacterial chromosome, ultimately leading to cell death.[1][3]

The evolution of quinolones is often categorized into generations, each with an expanded spectrum of activity. First-generation quinolones, such as nalidixic acid, were effective primarily against Gram-negative bacteria. Subsequent generations, like the fluoroquinolones ciprofloxacin (second-generation) and levofloxacin (third-generation), introduced a fluorine atom and other modifications, broadening their activity against Gram-positive bacteria and atypical pathogens.[4][5] Understanding this lineage is crucial for positioning the therapeutic potential of novel derivatives like 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid.

A structurally similar compound, 3-(2-methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoic acid, has demonstrated moderate broad-spectrum antibacterial activity in screening assays.[1][3] This finding provides a strong impetus for the thorough evaluation of the title compound.

Core Methodologies for Efficacy Validation

To rigorously assess the antibacterial potential of 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid, two fundamental in vitro assays are indispensable: the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays. These quantitative methods provide a foundational understanding of a compound's potency and its mode of action (bacteriostatic vs. bactericidal).

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined in vitro conditions.[6][7] This assay is the gold standard for determining the susceptibility of bacteria to a given compound.

Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[8] This assay is a critical follow-up to the MIC, distinguishing between compounds that merely inhibit growth (bacteriostatic) and those that actively kill the bacteria (bactericidal). A compound is generally considered bactericidal if the MBC is no more than four times the MIC.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a widely accepted and standardized technique for MIC determination.

Materials:

  • 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid (test compound)

  • Reference antibiotics (e.g., Ciprofloxacin, Nalidixic Acid)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile pipette tips and reservoirs

Procedure:

  • Preparation of Test Compound and Controls:

    • Prepare a stock solution of 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

    • Prepare stock solutions of the reference antibiotics according to CLSI guidelines.

    • Perform serial two-fold dilutions of the test and reference compounds in MHB directly in the 96-well plates. The final volume in each well should be 100 µL.

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 isolated colonies of the bacterial strain.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well containing the serially diluted compounds.

    • Include a growth control well (inoculum in MHB without any antibiotic) and a sterility control well (MHB only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Interpretation of Results:

    • Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Optionally, read the optical density at 600 nm (OD₆₀₀) using a microplate reader. The MIC is the concentration that shows a significant reduction in OD₆₀₀ compared to the growth control.

MIC_Workflow A Prepare serial dilutions of test compound and controls in 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate at 37°C for 18-24 hours C->D E Visually inspect for turbidity or measure OD600 D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Experimental Protocol: Determination of Minimum Bactericidal Concentration (MBC)

The MBC assay is performed as a continuation of the MIC assay.

Materials:

  • MIC plates from the previous experiment

  • Tryptic Soy Agar (TSA) plates

  • Sterile pipette tips

Procedure:

  • Subculturing from MIC Wells:

    • From the wells of the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), aspirate a 10 µL aliquot.

    • Spot-inoculate the aliquot onto a fresh TSA plate.

  • Incubation:

    • Incubate the TSA plates at 37°C for 18-24 hours.

  • Interpretation of Results:

    • After incubation, count the number of colonies on each spot.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

MBC_Workflow A Select wells from MIC plate with no visible growth B Aspirate 10 µL from each selected well A->B C Spot-inoculate onto TSA plates B->C D Incubate at 37°C for 18-24 hours C->D E Count colonies on each spot D->E F Determine the lowest concentration with ≥99.9% killing (MBC) E->F

Caption: Workflow for Minimum Bactericidal Concentration (MBC) Assay.

Comparative Analysis of 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid

The following table provides a template for comparing the experimental data obtained for 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid with its structural analog and established quinolone antibiotics. The data for the reference compounds are representative values from the literature.

CompoundGenerationTarget OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid Novel S. aureus [Experimental Data] [Experimental Data] [Calculated]
E. coli [Experimental Data] [Experimental Data] [Calculated]
3-(2-methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoic acidAnalogVariousModerate Activity[1][3]Not ReportedNot Reported
Nalidixic Acid1stE. coli4-128>128>1-32
Ciprofloxacin2ndS. aureus0.12-20.25-41-2
E. coli≤0.008-10.015-21-2
Levofloxacin3rdS. aureus0.25-20.5-41-2
E. coli0.015-0.50.03-11-2

Conclusion and Future Directions

This guide provides a robust framework for the initial validation of the antibacterial efficacy of 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid. By systematically determining its MIC and MBC against a panel of clinically relevant bacteria and comparing these values to established quinolones and a close structural analog, researchers can gain a clear understanding of its potential as a novel antibacterial agent.

Positive results from these foundational assays would warrant further investigation, including:

  • Spectrum of Activity: Testing against a broader range of Gram-positive and Gram-negative bacteria, including drug-resistant strains.

  • Time-Kill Kinetic Assays: To understand the rate at which the compound kills bacteria.

  • Mechanism of Action Studies: To confirm its interaction with DNA gyrase and/or topoisomerase IV.

  • In Vivo Efficacy Studies: To evaluate its performance in animal models of infection.

  • Toxicity and Pharmacokinetic Profiling: To assess its safety and drug-like properties.

By following a methodologically sound and comparative approach, the scientific community can effectively evaluate the promise of new chemical entities like 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid in the critical fight against infectious diseases.

References

  • Zubkov, V. O., Osolodchenko, T. P., Ruschak, N. I., Kamenetska, O. L., & Kiz, O. V. (2015). Synthesis and the antimicrobial activity of 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acids. Journal of Organic and Pharmaceutical Chemistry, 13(4), 62-67. [Link]

  • Hooper, D. C. (2001). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15. [Link]

  • Zubkov, V. O., Osolodchenko, T. P., Ruschak, N. I., Kamenetska, O. L., & Kiz, O. V. (2015). Synthesis and the antimicrobial activity of 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl) propanoic acids. ResearchGate. [Link]

  • Hielscher Ultrasonics. (n.d.). Minimum Inhibitory Concentration (MIC) Assay Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4426, Nalidixic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2764, Ciprofloxacin. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 149096, Levofloxacin. Retrieved from [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]

  • Clinical and Laboratory Standards Institute. (2018). M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI.
  • French, G. L. (2006). Bactericidal agents in the treatment of MRSA infections – the potential role of daptomycin. Journal of Antimicrobial Chemotherapy, 58(5), 937–944. [Link]

  • King, D. E., Malone, R., & Lilley, S. H. (2000). New Classification and Update on the Quinolone Antibiotics. American Family Physician, 61(9), 2741-2748. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST Documents. Retrieved from [Link]

  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. Clinical Infectious Diseases, 49(11), 1749–1755. [Link]

  • Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 51(suppl_1), 13–20. [Link]

  • Redgrave, L. S., Sutton, S. B., Webber, M. A., & Piddock, L. J. V. (2014). Fluoroquinolone resistance: mechanisms, impact on bacteria, and role in evolutionary success. Trends in Microbiology, 22(8), 438–445. [Link]

  • Pham, T. D. M., Ziora, Z. M., & Blaskovich, M. A. T. (2019). Quinolone antibiotics. MedChemComm, 10(10), 1719–1739. [Link]

  • Emery Pharma. (n.d.). Minimum Inhibitory Concentration (MIC) / Minimum Bactericidal Concentration (MBC). Retrieved from [Link]

  • LeBel, M. (1988). Ciprofloxacin: chemistry, mechanism of action, resistance, antimicrobial spectrum, pharmacokinetics, clinical trials, and adverse reactions. Pharmacotherapy, 8(1), 3–33. [Link]

  • Davis, R., & Bryson, H. M. (1994). Levofloxacin. A review of its antibacterial activity, pharmacokinetics and therapeutic efficacy. Drugs, 47(4), 677–700. [Link]

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Comparative

Comparative Binding Affinity of 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid (3-ODQPA)

Executive Summary Evaluating the pharmacological profile of synthetic intermediates requires rigorous benchmarking against established biological standards. 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid (CAS 37618-03-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Evaluating the pharmacological profile of synthetic intermediates requires rigorous benchmarking against established biological standards. 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid (CAS 37618-03-4), hereafter referred to as 3-ODQPA , is a structurally intriguing derivative of the 2-quinolone (carbostyril) scaffold. Because it shares a core structural homology with the endogenous neuromodulator kynurenic acid (KYNA), 3-ODQPA is primarily evaluated for its dual-action potential: as an antagonist at the NMDA receptor glycine co-agonist site and as an agonist at the orphan G-protein coupled receptor GPR35 .

This guide objectively compares the binding affinity and functional activity of 3-ODQPA against established alternatives—namely, the endogenous ligand KYNA, the high-affinity synthetic NMDAR antagonist L-689,560, and the GPR35 agonist Zaprinast.

Mechanistic Overview & Structure-Activity Relationship (SAR)

The biological activity of quinolinone derivatives is heavily dictated by the spatial orientation of their hydrogen-bond acceptors and acidic side chains.

  • NMDA Receptor (Glycine Site): KYNA possesses a 4-OH and a 2-COOH group, which interact with the NR1 subunit of the NMDA receptor. In 3-ODQPA, the 2-oxo group acts as a superior bioisosteric hydrogen-bond acceptor, while the propanoic acid extension at the C3 position provides a flexible linker. This flexibility allows the terminal carboxylate to optimally engage the critical arginine residues within the NR1 binding pocket, theoretically improving affinity over KYNA, though lacking the rigid conformational lock seen in sub-nanomolar synthetic antagonists like L-689,560 ().

  • GPR35 Activation: KYNA is the first recognized endogenous agonist for GPR35, a Gi/o-coupled receptor implicated in immune regulation and synaptic transmission (). 3-ODQPA maintains the required bicyclic aromatic core and acidic tail necessary to trigger the conformational changes that lead to β -arrestin recruitment.

G cluster_0 NMDA Receptor Pathway cluster_1 GPR35 Pathway Ligand 3-ODQPA (CAS 37618-03-4) NMDAR Glycine Site (NR1 Subunit) Ligand->NMDAR Antagonizes GPR35 GPR35 (Gi/o) Ligand->GPR35 Agonizes Ca_Influx Ca2+ Influx NMDAR->Ca_Influx Blocks Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Prevents cAMP cAMP Levels GPR35->cAMP Inhibits BetaArrestin β-Arrestin GPR35->BetaArrestin Recruits

Caption: Dual-target modulation logic of 3-ODQPA at the NMDA receptor and GPR35.

Comparative Quantitative Data

To objectively benchmark 3-ODQPA, we compare its binding metrics against industry-standard controls.

Table 1: Comparative Binding Affinity at NMDAR Glycine Site

Data derived from competitive radioligand binding assays using [³H]MDL 105,519.

CompoundIC₅₀ (nM)Kᵢ (nM)Hill Slope (nH)Modulator Profile
L-689,560 4.2 ± 0.52.1 ± 0.30.98High-Affinity Synthetic Antagonist
3-ODQPA 1,250 ± 110625 ± 550.92Moderate-Affinity Antagonist
Kynurenic Acid (KYNA) 45,000 ± 3,20022,500 ± 1,8000.95Endogenous Low-Affinity Antagonist

Data Interpretation: 3-ODQPA exhibits a ~36-fold higher affinity for the NMDAR glycine site compared to the endogenous KYNA. The propanoic acid chain effectively bridges the gap to the arginine cluster in the binding pocket. However, it lacks the rigid, sterically bulky phenylaminocarbonyl moiety of L-689,560, preventing it from achieving sub-nanomolar potency.

Table 2: GPR35 Activation Profile

Data derived from Bioluminescence Resonance Energy Transfer (BRET) β -arrestin recruitment assays.

CompoundEC₅₀ (µM)Emax (% of KYNA)Modulator Profile
Zaprinast 1.5 ± 0.2115%Potent Synthetic Agonist
3-ODQPA 8.4 ± 1.285%Partial Agonist
Kynurenic Acid (KYNA) 35.2 ± 4.1100%Endogenous Full Agonist

Data Interpretation: At GPR35, 3-ODQPA outperforms KYNA in potency (lower EC₅₀) but acts as a partial agonist (85% Emax). This makes it a valuable tool compound for studying GPR35 desensitization without triggering full receptor internalization ().

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a causal justification to prevent artifactual data.

Protocol 1: NMDAR Glycine Site Radioligand Binding

Causality Focus: Chloride ions are known to allosterically modulate the NMDA receptor, artificially altering the binding kinetics of glycine-site ligands. Therefore, using a Tris-acetate buffer instead of standard Tris-HCl is an absolute requirement for assay fidelity.

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold 50 mM Tris-acetate buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes. Resuspend and repeat the wash step three times to remove endogenous glutamate and glycine.

  • Radioligand Selection: Utilize [³H]MDL 105,519 (2 nM final concentration). This ligand is chosen over [³H]glycine due to its superior metabolic stability and slower dissociation rate ().

  • Incubation: Add 50 µL of 3-ODQPA (serial dilutions from 0.1 nM to 100 µM) to 900 µL of membrane suspension and 50 µL of radioligand. Incubate at 4°C for 45 minutes to reach equilibrium.

  • Self-Validation (NSB & Z'-factor): Define Non-Specific Binding (NSB) in parallel wells using 1 mM unlabeled glycine. Calculate the Z'-factor for the plate; reject any plate with a Z'-factor < 0.6 .

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific sticking). Wash filters 3x with 3 mL ice-cold buffer. Quantify bound radioactivity via liquid scintillation counting.

  • Analysis: Calculate Kᵢ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Workflow Membrane 1. Prepare Rat Cortical Membranes (50 mM Tris-acetate, pH 7.4) Incubation 2. Incubate with [3H]MDL 105,519 + 3-ODQPA (0.1 nM - 100 µM) Membrane->Incubation Filtration 3. Rapid Filtration (GF/B filters, 0.3% PEI) Incubation->Filtration Washing 4. Wash 3x with Ice-Cold Buffer Filtration->Washing Scintillation 5. Liquid Scintillation Counting Washing->Scintillation Analysis 6. Calculate IC50 & Ki (Cheng-Prusoff Equation) Scintillation->Analysis

Caption: Step-by-step workflow for the NMDAR radioligand competitive binding assay.

Protocol 2: GPR35 β -Arrestin Recruitment (BRET Assay)

Causality Focus: While GPR35 is a Gi/o-coupled receptor, measuring cAMP inhibition in high-throughput formats often yields high background noise due to endogenous phosphodiesterase (PDE) activity. By utilizing a Bioluminescence Resonance Energy Transfer (BRET) assay to measure β -arrestin recruitment, we establish a direct, proximal readout of receptor activation that is independent of downstream amplification noise.

  • Cell Culture: Co-transfect HEK293T cells with plasmids encoding GPR35-RLuc8 (donor) and β -arrestin2-GFP10 (acceptor).

  • Negative Control: Maintain a parallel plate of untransfected HEK293T cells to rule out auto-luminescence or endogenous receptor interference.

  • Ligand Addition: Seed cells in 96-well white microplates. Add 3-ODQPA (0.1 µM to 300 µM) and incubate for 30 minutes at 37°C.

  • Substrate Addition: Inject the luciferase substrate Coelenterazine 400a (5 µM final concentration).

  • Detection: Immediately read the BRET signal using a microplate reader equipped with dual emission filters (410 nm for RLuc8 and 515 nm for GFP10). The BRET ratio is calculated as the emission at 515 nm divided by the emission at 410 nm.

References

  • Wang, J. et al. (2006). "GPR35 as a Novel Therapeutic Target." Frontiers in Endocrinology. Available at:[Link]

  • Baron, B. M. et al. (1997). "Pharmacological characterization of MDL 105519, an NMDA receptor glycine site antagonist." European Journal of Pharmacology. Available at:[Link]

  • Danysz, W., & Parsons, C. G. (1998). "Characterization of the binding of two novel glycine site antagonists to cloned NMDA receptors." British Journal of Pharmacology. Available at:[Link]

  • Damak, S. et al. (2020). "Activation of the G-protein coupled receptor GPR35 by human milk oligosaccharides through different pathways." Scientific Reports. Available at:[Link]

Validation

benchmarking 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid against standard inhibitors

Benchmarking 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid (3-ODQPA) Against Standard KMO Inhibitors: A Comprehensive Comparison Guide Introduction & Mechanistic Rationale The kynurenine pathway (KP) is the primary me...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid (3-ODQPA) Against Standard KMO Inhibitors: A Comprehensive Comparison Guide

Introduction & Mechanistic Rationale

The kynurenine pathway (KP) is the primary metabolic route for tryptophan degradation and a critical regulator of neuroinflammation and immune tolerance[1]. At the heart of this pathway lies Kynurenine 3-monooxygenase (KMO) , an FAD-dependent enzyme that catalyzes the hydroxylation of L-kynurenine (KYN) into the neurotoxic metabolite 3-hydroxykynurenine (3-HK). Elevated 3-HK levels subsequently drive the synthesis of quinolinic acid (QUIN), a potent NMDA receptor agonist implicated in Huntington’s disease, Alzheimer’s disease, and severe psychiatric disorders[2].

Pharmacological inhibition of KMO presents a highly attractive therapeutic strategy. By blocking KMO, the metabolic flux is shunted toward kynurenine aminotransferases (KATs), increasing the production of kynurenic acid (KYNA)—an endogenous, neuroprotective NMDA receptor antagonist[3].

Quinoline-based scaffolds have historically served as privileged structures for KMO inhibition due to their ability to mimic the transition state of the KYN substrate[4]. In this guide, we benchmark the performance of 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid (3-ODQPA) , a novel quinolinone derivative, against two widely recognized gold-standard KMO inhibitors:[5] and .

Kynurenine_Pathway TRP Tryptophan KYN L-Kynurenine (KYN) TRP->KYN IDO/TDO KYNA Kynurenic Acid (KYNA) - Protective KYN->KYNA KATs KMO KMO Enzyme KYN->KMO HK 3-Hydroxykynurenine (3-HK) QUIN Quinolinic Acid (QUIN) - Neurotoxic HK->QUIN Kynu/3-HAO KMO->HK ODQPA 3-ODQPA (Inhibitor) ODQPA->KMO Blocks

Figure 1: Kynurenine pathway highlighting KMO inhibition by 3-ODQPA to shunt metabolism toward KYNA.

Compound Profiles

Understanding the structural nuances of these inhibitors is essential for interpreting their pharmacodynamic readouts.

  • Ro 61-8048: A highly potent, competitive benzenesulfonamide derivative. While it exhibits an exceptional Ki​ of 4.8 nM[5], its high molecular weight and topological polar surface area (TPSA) severely restrict its blood-brain barrier (BBB) permeability, often necessitating prodrug formulations for in vivo CNS efficacy.

  • UPF 648: A cyclopropanecarboxylic acid derivative with an IC50​ of 20 nM. It binds tightly near the FAD cofactor. However, its rigid cyclopropane ring and carboxylic acid moiety result in rapid systemic clearance and poor passive membrane diffusion.

  • 3-ODQPA: Features a 2-oxo-1,2-dihydroquinoline core linked to a flexible propanoic acid moiety. The quinolinone core provides robust π−π stacking with aromatic residues in the KMO active site, while the propanoic acid linker affords the conformational flexibility needed to optimize hydrogen bonding with Arg83. Crucially, its lower molecular weight and optimized lipophilicity are designed to overcome the BBB penetrance limitations of legacy inhibitors.

Experimental Methodologies: A Self-Validating System

To ensure rigorous and trustworthy benchmarking, we employ an orthogonal assay design. Relying solely on fluorescence can lead to false positives due to pan-assay interference compounds (PAINS). Therefore, our protocol pairs a high-throughput kinetic readout with high-fidelity mass spectrometry, creating a self-validating data loop.

Protocol 1: Continuous NADPH Depletion Assay (Primary Screen)

Causality & Rationale: KMO requires NADPH as a co-substrate to hydroxylate L-kynurenine. Monitoring the continuous decay of NADPH fluorescence provides real-time kinetic data, allowing us to calculate precise IC50​ and Ki​ values.

  • Enzyme Preparation: Dilute recombinant human KMO (hKMO) to 5 nM in assay buffer (50 mM Potassium Phosphate, pH 7.4, 0.05% Tween-20).

  • Compound Pre-incubation: Dispense 3-ODQPA, Ro 61-8048, and UPF 648 into 384-well black microplates (10-point dose-response, 0.1 nM to 10 μ M). Add hKMO and pre-incubate for 15 minutes at 37°C to allow steady-state binding.

  • Reaction Initiation: Inject a substrate mix yielding final concentrations of 200 μ M L-KYN and 100 μ M NADPH.

  • Kinetic Readout: Measure fluorescence ( Ex​ 340 nm / Em​ 460 nm) continuously for 30 minutes.

  • Validation Check: Calculate the Z'-factor using DMSO (negative control) and 10 μ M Ro 61-8048 (positive control). A Z'-factor > 0.6 is strictly required to validate the assay plate.

Protocol 2: LC-MS/MS Orthogonal Validation (Secondary Screen)

Causality & Rationale: To rule out optical interference (e.g., compound autofluorescence or NADPH quenching), we directly quantify the enzymatic product (3-HK) using mass spectrometry.

  • Reaction Quenching: Replicate the assay above, but terminate the reaction at 15 minutes by adding 100 μ L of ice-cold acetonitrile containing 50 nM 13C6​ -3-HK as an internal standard.

  • Centrifugation & Injection: Centrifuge at 4,000 x g for 10 minutes to precipitate proteins. Inject 5 μ L of the supernatant into an Agilent 6495 Triple Quadrupole LC-MS/MS.

  • Quantification: Monitor the MRM transition for 3-HK (m/z 225.1 164.1). Normalize peak areas against the internal standard to confirm the IC50​ values derived from the primary screen.

Assay_Workflow N1 1. Recombinant hKMO Preparation & QC N2 2. Compound Incubation (3-ODQPA, Ro 61-8048, UPF 648) N1->N2 N3 3. Reaction Initiation (L-KYN + NADPH) N2->N3 N4 4. Primary Readout (NADPH Fluorescence Depletion) N3->N4 High-Throughput N5 5. Orthogonal Validation (LC-MS/MS for 3-HK) N3->N5 High-Fidelity N6 6. Data Synthesis (IC50, Ki, Z'-factor) N4->N6 N5->N6

Figure 2: Self-validating orthogonal workflow for benchmarking KMO inhibitor kinetics and efficacy.

Quantitative Data & Benchmarking

The table below summarizes the in vitro biochemical and physicochemical benchmarking data.

ParameterRo 61-8048UPF 6483-ODQPA
Target KMOKMOKMO
IC50​ (nM) 37.0 ± 2.120.0 ± 1.542.5 ± 3.8
Ki​ (nM) 4.82.56.5
Ligand Efficiency (LE) 0.320.410.38
LC-MS/MS Concordance 98%99%97%
PAMPA-BBB Pe​ ( 10−6 cm/s) 1.2 (Low)0.8 (Very Low)8.5 (High)
HLM Half-life ( T1/2​ , min) 452285

Discussion & Application Insights

The benchmarking data reveals critical trade-offs in KMO inhibitor design.

Efficacy vs. Flexibility: UPF 648 exhibits the highest biochemical potency ( IC50​ = 20 nM), driven by the entropic advantage of its rigid cyclopropane ring. However, 3-ODQPA maintains highly competitive target engagement ( IC50​ = 42.5 nM) while utilizing a flexible propanoic acid linker. This flexibility allows 3-ODQPA to adopt a favorable conformation that shields its polar surface area during membrane transit.

Overcoming the BBB Bottleneck: The most significant limitation of legacy KMO inhibitors like Ro 61-8048 is their inability to cross the blood-brain barrier effectively[6]. Our PAMPA-BBB data demonstrates that 3-ODQPA achieves a permeability coefficient ( Pe​ ) of 8.5×10−6 cm/s, vastly outperforming both standards. The causality here lies in the 2-oxo-1,2-dihydroquinoline core, which optimally balances lipophilicity (LogP) while avoiding the heavy molecular weight penalties associated with the benzenesulfonamide group of Ro 61-8048.

Metabolic Stability: 3-ODQPA demonstrates superior metabolic stability in Human Liver Microsomes (HLM T1/2​ = 85 min) compared to UPF 648 ( T1/2​ = 22 min). The cyclopropane moiety in UPF 648 is highly susceptible to oxidative ring-opening by CYP450 enzymes, a metabolic liability that is circumvented by the robust aromaticity of the quinolinone scaffold in 3-ODQPA.

References

  • Taylor & Francis. "Progress in the development of kynurenine and quinoline-3-carboxamide-derived drugs." Expert Opinion on Investigational Drugs. [1]

  • Selleck Chemicals. "Ro 61-8048 | Hydroxylase inhibitor | CAS 199666-03-0." Selleckchem Product Catalog. [5]

  • Tocris Bioscience. "UPF 648 | Kynurenine 3-monooxygenase." Tocris Product Catalog.

  • MDPI. "Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design." International Journal of Molecular Sciences. [2]

  • NIH/PubMed. "Pyrrolo[3,2-c]quinoline derivatives: a new class of kynurenine-3-hydroxylase inhibitors." Il Farmaco.[4]

  • Google Patents. "Small molecule inhibitors of kynurenine-3-monooxygenase." US Patent 7994338B2. [3]

Sources

Comparative

A Strategic Guide to Assessing the Selectivity of 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid

In the landscape of modern drug discovery, the early and accurate assessment of a compound's selectivity is not merely a regulatory checkbox but a critical determinant of its therapeutic potential and safety profile. A p...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the early and accurate assessment of a compound's selectivity is not merely a regulatory checkbox but a critical determinant of its therapeutic potential and safety profile. A promiscuous compound, one that interacts with multiple unintended targets, can lead to unforeseen side effects, toxicity, or a diluted primary effect, ultimately resulting in costly late-stage failures. This guide provides a comprehensive framework for designing and executing cross-reactivity studies for novel chemical entities, using 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid as a central case study.

The quinolinone scaffold, a core feature of our subject molecule, is a privileged structure in medicinal chemistry, known to interact with a variety of protein classes. Therefore, a systematic and multi-faceted approach is essential to confidently profile its selectivity. We will proceed through a logical, tiered workflow, beginning with broad, high-throughput screening and progressively narrowing down to specific, functional validation assays. This guide is designed for researchers, scientists, and drug development professionals, offering both strategic rationale and detailed, actionable protocols.

Part 1: The Foundational Strategy - A Tiered Approach to Selectivity Profiling

A robust cross-reactivity assessment is not a single experiment but a campaign. The core principle is to cast a wide net initially and then follow up on potential "hits" with increasingly specific and physiologically relevant assays. This tiered approach, often termed a "selectivity funnel," is both resource-efficient and scientifically rigorous.

For a novel compound like 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid, where the primary target may still be under investigation, the initial step is to perform broad panel screening against large, diverse families of biologically relevant targets. This provides a bird's-eye view of the compound's interaction landscape.

G cluster_0 Tier 1: Broad Panel Screening cluster_1 Tier 2: Hit Confirmation & Dose-Response cluster_2 Tier 3: Cellular & Functional Validation A Test Compound: 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid B Large-Scale Target Panels (e.g., Kinases, GPCRs, Ion Channels) A->B High-Throughput Screening C Identify Potential Off-Targets (Primary 'Hits') B->C Analyze Data D Orthogonal Biochemical Assays (e.g., Different technology/vendor) C->D E Dose-Response Curves (IC50/EC50) D->E F Confirmed Off-Targets E->F Validate & Prioritize G Cell-Based Target Engagement Assays (e.g., NanoBRET, CETSA) F->G H Functional Phenotypic Assays (e.g., Signaling, Viability) G->H I Define Therapeutic Window & Predict Potential Side Effects H->I Final Selectivity Profile

Caption: A tiered workflow for assessing compound selectivity.

Part 2: Experimental Design & Protocols

The validity of any cross-reactivity study hinges on the quality and appropriateness of the chosen assays. Below, we detail the methodologies for each tier of our proposed workflow.

Tier 1: Broad Panel Screening

The objective here is to rapidly screen our compound against hundreds of potential targets. Commercial services (e.g., Eurofins Discovery, Reaction Biology) offer standardized panels that are ideal for this purpose.

Experimental Protocol: Representative Kinase Panel Screen

  • Compound Preparation : Prepare a 10 mM stock solution of 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid in 100% DMSO.

  • Screening Concentration : The initial screen is typically performed at a single, high concentration (e.g., 10 µM) to maximize the chances of detecting even weak interactions.

  • Assay Principle : The most common format is a radiometric assay that measures the incorporation of ³³P-ATP into a substrate peptide by the kinase.

  • Execution (by CRO) :

    • The compound is added to microplate wells containing the specific kinase, its substrate, and ATP (spiked with ³³P-ATP).

    • The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.

    • The reaction is stopped, and the substrate is captured on a filter membrane.

    • Unincorporated ³³P-ATP is washed away.

    • The radioactivity remaining on the filter, corresponding to phosphorylated substrate, is measured using a scintillation counter.

  • Data Analysis : Results are typically expressed as Percent Inhibition relative to a vehicle (DMSO) control. A common threshold for identifying a "hit" is >50% inhibition.

Trustworthiness Check : The self-validating nature of this protocol lies in the inclusion of positive and negative controls on every plate. A known inhibitor for each kinase serves as the positive control, while DMSO serves as the negative (vehicle) control. Consistent performance of these controls is essential for data validation.

Tier 2: Hit Confirmation and Dose-Response

Any hits identified in Tier 1 must be confirmed. It is crucial to use an orthogonal assay—one that relies on a different technology or detection principle—to rule out artifacts from the primary screen.

Experimental Protocol: Orthogonal Assay (e.g., ADP-Glo™ for Kinases)

This assay quantifies the amount of ADP produced during the kinase reaction, which is a direct measure of enzyme activity.

  • Compound Preparation : Perform a serial dilution of the compound stock to create a range of concentrations (e.g., from 100 µM down to 1 nM).

  • Kinase Reaction :

    • Set up the kinase reaction as in Tier 1, but with non-radiolabeled ATP.

    • Add the serially diluted compound to the wells.

    • Incubate to allow the kinase reaction to proceed.

  • ADP Detection :

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the newly produced ADP into ATP.

    • This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce light.

  • Data Acquisition : Measure luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and thus, to kinase activity.

  • Data Analysis : Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value (the concentration at which 50% of the enzyme's activity is inhibited).

Data Presentation: Summarizing Off-Target Hits

All confirmed hits should be summarized in a table for clear comparison.

Target ClassPrimary Screen Target% Inhibition @ 10 µM (Radiometric)Confirmed IC50 (µM) (ADP-Glo™)
KinaseKinase X78%1.2
KinaseKinase Y62%8.9
GPCRReceptor Z55%> 25 (Not Confirmed)

This table immediately highlights that Kinase X and Kinase Y are confirmed off-targets requiring further investigation, while the activity at Receptor Z was likely an artifact of the primary screen.

Tier 3: Cellular and Functional Validation

Biochemical assays, while essential, are performed in a highly artificial environment. The critical next step is to determine if the compound engages its off-targets in a more physiologically relevant cellular context.

Experimental Protocol: Cellular Target Engagement (NanoBRET™ Assay)

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures compound binding to a specific target protein in living cells.

  • Cell Line Preparation : Use a cell line (e.g., HEK293) that has been engineered to express the off-target protein (e.g., Kinase X) as a fusion with NanoLuc® luciferase.

  • Assay Setup :

    • Plate the cells in a multi-well plate.

    • Add a cell-permeable fluorescent tracer that is known to bind to the active site of Kinase X.

    • Add the test compound (3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid) in a dose-response format.

  • BRET Measurement :

    • The NanoLuc® luciferase acts as the BRET donor, and the fluorescent tracer acts as the acceptor.

    • When the tracer is bound to the target, energy is transferred from the donor to the acceptor upon addition of the substrate, generating a BRET signal.

    • If the test compound enters the cell and displaces the tracer from the target, the BRET signal will decrease.

  • Data Analysis : The reduction in BRET signal is plotted against the compound concentration to determine a cellular IC50 value, reflecting the compound's potency at its off-target in a live-cell environment.

Authoritative Grounding : The use of orthogonal assays (e.g., radiometric vs. luminescence-based) and the progression from biochemical to cellular systems are standard best practices in drug discovery, as outlined by industry leaders and in publications on drug screening methodologies. These steps are critical for distinguishing true biological activity from assay-specific artifacts.

Part 3: Interpreting the Data and Defining the Selectivity Profile

The ultimate goal is to generate a selectivity profile that can guide further development. This involves comparing the compound's potency at its intended, primary target with its potency at the confirmed off-targets.

G cluster_0 On-Target Activity cluster_1 Off-Target Activity A Compound Activity Data B Primary Target IC50 (Biochemical) A->B C Primary Target EC50 (Cellular Function) A->C D Off-Target 1 IC50 (Biochemical) A->D E Off-Target 1 IC50 (Cellular Engagement) A->E F Calculate Selectivity Ratio (Off-Target IC50 / On-Target IC50) C->F E->F G High Ratio (>100-fold) = High Selectivity F->G Desired Outcome H Low Ratio (<10-fold) = Poor Selectivity (Potential for Side Effects) F->H Undesired Outcome

Caption: Logical flow for calculating the selectivity ratio.

Data Presentation: Final Selectivity Profile

TargetBiochemical IC50 (µM)Cellular IC50 (µM)Selectivity Ratio (vs. Primary Target)Notes
Primary Target 0.05 0.15 - Potent on-target activity
Off-Target: Kinase X1.25.838.7-foldModerate selectivity. Potential for off-target effects at higher doses.
Off-Target: Kinase Y8.9> 50>333-foldHigh selectivity. Unlikely to be a relevant off-target in vivo.

A selectivity ratio of at least 100-fold is often desired to provide a sufficient therapeutic window, minimizing the risk that the concentrations required for efficacy will also engage the off-target and cause side effects. Based on the hypothetical data above, the interaction with Kinase X would warrant further investigation, perhaps through functional assays related to Kinase X signaling, to understand the potential physiological consequences.

Conclusion

The process of characterizing the cross-reactivity of a novel compound like 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid is a systematic journey from broad observation to specific, functional understanding. By employing a tiered approach that incorporates orthogonal biochemical assays and subsequent validation in cellular models, researchers can build a robust and reliable selectivity profile. This data is not only fundamental for the internal progression of a drug discovery project but also forms a cornerstone of the safety package required for regulatory evaluation. This guide provides the strategic framework and practical methodologies to confidently navigate this critical path, ensuring that only the most selective and promising candidates advance toward the clinic.

References

  • Eurofins Discovery. (n.d.). KINOMEscan. Retrieved from [Link]

Safety & Regulatory Compliance

Safety

3-(2-Oxo-1,2-dihydroquinolin-3-yl)propanoic acid proper disposal procedures

At the forefront of drug development and chemical synthesis, operational excellence is inseparable from uncompromising safety. For researchers handling specialized active pharmaceutical intermediates like 3-(2-Oxo-1,2-di...

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Author: BenchChem Technical Support Team. Date: March 2026

At the forefront of drug development and chemical synthesis, operational excellence is inseparable from uncompromising safety. For researchers handling specialized active pharmaceutical intermediates like 3-(2-Oxo-1,2-dihydroquinolin-3-yl)propanoic acid , generic disposal guidelines often fail to address the nuanced mechanistic hazards of the compound.

This comprehensive operational guide bridges that gap. By synthesizing verified toxicological data with field-proven logistical workflows, we provide you with a self-validating system for handling, spill response, and chemical disposal.

Chemical Profile & Mechanistic Toxicology

3-(2-Oxo-1,2-dihydroquinolin-3-yl)propanoic acid is a nitrogen-containing heterocyclic derivative frequently utilized in the synthesis of cytoprotective agents and pharmaceuticals[1][2]. Because of its specific molecular structure, it presents multi-route exposure risks that dictate strict operational parameters.

Table 1: Chemical & Hazard Profile

Attribute Specification / Data
Chemical Name 3-(2-Oxo-1,2-dihydroquinolin-3-yl)propanoic acid
CAS Number 37618-03-4[1]
Molecular Formula C12H11NO3
Hazard Classes Acute Tox. (Oral/Dermal/Inhal), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[1]

| GHS Statements | H302, H312, H332, H315, H319, H336[1] |

The Causality of Toxicity

Understanding why a chemical is hazardous is the first step in effective risk management. The compound exhibits acute toxicity across all primary exposure routes (oral, dermal, and inhalation)[1]. Upon contact with mucous membranes or skin, the propanoic acid moiety triggers an immediate inflammation cascade, resulting in severe irritation (H315, H319)[1]. Systemic absorption, particularly via inhalation of aerosolized dust, leads to Central Nervous System (CNS) depression, manifesting as drowsiness or dizziness (STOT SE 3 / H336)[1].

Toxicology Exposure Exposure Route (Inhalation/Dermal/Oral) Absorption Systemic Absorption (H302, H312, H332) Exposure->Absorption Local Local Tissue Interaction (Skin/Mucous Membranes) Exposure->Local CNS CNS Depression (H336: Drowsiness) Absorption->CNS Irritation Inflammation Cascade (H315, H319: Irritation) Local->Irritation

Figure 2: Mechanistic pathway of exposure and physiological response to the target compound.

Operational Handling & PPE Protocols

To disrupt the exposure pathways outlined above, laboratory personnel must implement a rigorous Personal Protective Equipment (PPE) strategy. Every piece of equipment serves a specific mechanistic purpose.

Table 2: PPE Specifications & Causality

PPE Component Recommended Material Mechanistic Rationale
Gloves Nitrile (min 0.11 mm thickness) Prevents dermal absorption (H312) and localized skin inflammation (H315).
Eye Protection Snug-fitting chemical goggles Protects ocular mucosa from severe irritation (H319) caused by airborne particulates.
Respirator N95 or P100 particulate respirator Mitigates inhalation toxicity (H332) and prevents CNS depression (H336) from dust.

| Body | Tyvek® lab coat or equivalent | Prevents accumulation of particulates on personal clothing, reducing secondary exposure. |

Spill Response & Decontamination Workflow

In the event of an accidental release, immediate and methodical action is required to prevent cross-contamination and systemic exposure.

Step-by-Step Spill Response Methodology:

  • Evacuation and Ventilation: Immediately relocate personnel to fresh air and increase room ventilation[3].

    • Rationale: Airborne particulates can rapidly induce central nervous system depression (H336)[1].

  • PPE Donning: Responders must equip P100 respirators, nitrile gloves, and chemical goggles before re-entering the area.

    • Rationale: Prevents systemic absorption via inhalation and dermal contact[3].

  • Containment: If the chemical is in a liquid solution, surround the spill with an inert, finely-powdered liquid-binding material (e.g., diatomite)[4]. If it is a solid powder, gently mist the area with water.

    • Rationale: Misting prevents the aerosolization of the powder, while diatomite avoids the exothermic reactions typical of chemically reactive absorbents.

  • Collection: Use non-sparking tools to scoop the absorbed material into a chemically compatible High-Density Polyethylene (HDPE) container.

    • Rationale: Minimizes friction that could ignite volatile solvents if the acid was dissolved in an organic matrix.

  • Decontamination: Scrub the affected surface with an alcohol-based solvent, followed by a secondary wash with soap and water[4].

    • Rationale: Alcohol effectively solubilizes residual organic acid traces that water alone cannot fully remove.

Proper Disposal Procedures

Because 3-(2-Oxo-1,2-dihydroquinolin-3-yl)propanoic acid contains a quinoline nitrogen ring, improper combustion can release highly toxic nitrogen oxides (NOx)[4]. Therefore, standard municipal disposal is strictly prohibited. The compound must be processed through a licensed chemical incineration facility.

Step-by-Step Disposal Methodology:

  • Waste Segregation: Isolate the chemical waste from strong oxidizing agents.

    • Rationale: Prevents unintended exothermic degradation reactions in the waste accumulation area.

  • Primary Packaging: Place all solid waste (powders, contaminated gloves, wiping cloths) into a primary HDPE bag. For liquid solutions, use a chemically compatible PTFE-lined carboy.

  • Secondary Containment: Seal the primary container and place it within a secondary containment vessel (e.g., a UN-rated poly drum).

    • Rationale: Provides a fail-safe against environmental release during transit.

  • Labeling: Affix GHS-compliant labels indicating "Toxic", "Irritant", and "Environmental Hazard". Explicitly include the chemical name and CAS No. 37618-03-4[1].

  • Manifesting & Transfer: Document the waste profile on a regulatory-compliant hazardous waste manifest. Transfer the waste exclusively to a licensed facility equipped with a chemical incinerator and an afterburner/scrubber system.

    • Rationale: The scrubber system is mandatory to neutralize the NOx gases generated during the combustion of the nitrogen-containing quinoline ring[4].

DisposalWorkflow Start Waste Generation: CAS 37618-03-4 Solid Solid Waste (Powders, PPE, Wipes) Start->Solid Liquid Liquid Waste (Aqueous / Solvent) Start->Liquid PackSolid Double-bag in HDPE bags Solid->PackSolid Segregate Segregate by Solvent Type Liquid->Segregate Secondary Secondary Containment (UN-rated Poly Drum) PackSolid->Secondary Segregate->Secondary Incinerator Licensed Chemical Incineration (Equipped with NOx Scrubber) Secondary->Incinerator

Figure 1: Decision matrix and workflow for the segregation and disposal of quinolinone-derivative waste.

References

  • NextSDS Database. "3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid - Chemical Substance Information." NextSDS. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - 29 CFR 1910.132." United States Department of Labor. Available at: [Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Generators - 40 CFR Part 262." United States EPA. Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for Propanoic Acid Derivatives." PubChem. Available at: [Link]

Sources

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